Tert-butyl but-3-EN-1-ylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-but-3-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5H,1,6-7H2,2-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSXTMBDIBZHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460443 | |
| Record name | TERT-BUTYL BUT-3-EN-1-YLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156731-40-7 | |
| Record name | TERT-BUTYL BUT-3-EN-1-YLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-3-en-1-amine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Tert-butyl but-3-en-1-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl but-3-en-1-ylcarbamate, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details a standard synthetic protocol, expected analytical data, and the necessary workflows for its preparation and quality control.
Introduction
This compound is a carbamate-protected amine containing a terminal alkene functionality. The tert-butoxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality makes it an ideal protecting group in multi-step syntheses. The presence of the butenyl group provides a reactive handle for various chemical transformations, including but not limited to, olefin metathesis, hydrogenation, and hydroboration-oxidation, allowing for the introduction of diverse functional groups.
Synthesis
The synthesis of this compound is typically achieved through the N-protection of 3-buten-1-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is widely used due to its high efficiency and the mild conditions required.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-Buten-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-buten-1-amine (1.0 equivalent) in the chosen solvent (e.g., DCM or THF).
-
Add a base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | -CH=CH₂ |
| ~5.1-5.0 | m | 2H | -CH=CH₂ |
| ~4.6 (broad) | s | 1H | -NH- |
| ~3.2 | q | 2H | -CH₂-NH- |
| ~2.2 | q | 2H | -CH₂-CH=CH₂ |
| 1.45 | s | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O (carbamate) |
| ~135.0 | -CH=CH₂ |
| ~117.0 | -CH=CH₂ |
| ~79.0 | -C(CH₃)₃ |
| ~40.0 | -CH₂-NH- |
| ~35.0 | -CH₂-CH=CH₂ |
| 28.4 | -C(CH₃)₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3340 (broad) | N-H stretch |
| ~3080 | =C-H stretch (alkene) |
| ~2975, 2930 | C-H stretch (alkane) |
| ~1690 | C=O stretch (carbamate) |
| ~1640 | C=C stretch (alkene) |
| ~1520 | N-H bend |
| ~1170 | C-O stretch |
| ~995, 915 | =C-H bend (alkene out-of-plane) |
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Safety Information
-
3-Buten-1-amine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Di-tert-butyl dicarbonate: Flammable solid. Causes serious eye irritation. May cause respiratory irritation.
-
Organic Solvents (DCM, THF): Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide outlines a standard and reliable method for the synthesis of this compound, a versatile intermediate in organic synthesis. The provided experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, ensuring the efficient and accurate preparation of this key building block.
In-Depth Technical Guide: Tert-butyl but-3-en-1-ylcarbamate
CAS Number: 156731-40-7
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tert-butyl but-3-en-1-ylcarbamate (CAS No. 156731-40-7), a bifunctional molecule of significant interest in synthetic and medicinal chemistry. This document consolidates key chemical and physical properties, safety data, a detailed experimental protocol for its synthesis, and an exploration of its application as a versatile building block. Particular focus is given to its role as a linker precursor in the development of advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs). The guide includes structured data tables for easy reference and graphical workflows to illustrate synthetic and application pathways.
Chemical Identity and Physical Properties
This compound, also known as N-Boc-but-3-en-1-amine, is a carbamate-protected primary amine. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for facile deprotection under acidic conditions. The terminal alkene functionality serves as a reactive handle for a wide range of chemical transformations, including metathesis, hydrogenation, and hydroboration-oxidation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 156731-40-7 | [1][2][3] |
| Molecular Formula | C₉H₁₇NO₂ | [1][3] |
| Molecular Weight | 171.24 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 0.929 g/mL at 25 °C | [2][3] |
| Boiling Point | 237.9 ± 19.0 °C (Predicted) | [2] |
| Flash Point | 101 °C | [1][2] |
| Refractive Index (n20/D) | 1.443 | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
| Solubility | Soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane. | [4] |
| InChI Key | YWSXTMBDIBZHBB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C=CCCNC(=O)OC(C)(C)C | [1] |
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its functional groups and data from analogous structures. Researchers should confirm these characteristics on their own synthesized material.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks / Signals |
| ¹H NMR (CDCl₃) | δ ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~4.6 (br s, 1H, -NH-), ~3.2 (q, 2H, -CH₂-NH-), ~2.2 (q, 2H, -CH₂-CH=), ~1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~156.0 (C=O), ~135.0 (-CH=), ~117.0 (=CH₂), ~79.0 (-C(CH₃)₃), ~40.0 (-CH₂-NH-), ~34.0 (-CH₂-CH=), ~28.5 (-C(CH₃)₃) |
| IR (thin film, cm⁻¹) | ~3350 (N-H stretch), ~3080 (alkene C-H stretch), ~2980-2860 (alkane C-H stretch), ~1690 (C=O stretch), ~1640 (C=C stretch), ~1520 (N-H bend), ~1170 (C-O stretch) |
| Mass Spec (ESI+) | m/z 172.1 [M+H]⁺, 194.1 [M+Na]⁺, 116.1 [M-tBu+H]⁺, 72.1 [M-Boc+H]⁺ |
Safety and Handling
This compound requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.
Table 3: Hazard Information
| Hazard Type | GHS Classification | Precautionary Statements |
| Health | H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Environmental | H410: Very toxic to aquatic life with long lasting effects (Aquatic Chronic, Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
Experimental Protocols
Synthesis of this compound
This protocol describes the N-Boc protection of but-3-en-1-amine.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
But-3-en-1-amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Triethylamine (TEA) (1.3 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ether or Ethyl Acetate
Procedure:
-
To a solution of but-3-en-1-amine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.3 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the cooled solution under a nitrogen or argon atmosphere.[2]
-
Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, remove the solvent by rotary evaporation.
-
Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous ammonium chloride solution (2x) and brine (1x).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
Purification: The resulting oil can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a colorless oil.
Applications in Drug Discovery and Development
The primary application of this compound is as a bifunctional linker precursor in the synthesis of complex molecules, particularly in the field of targeted protein degradation.[5]
Role in PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] A PROTAC consists of a POI-binding ligand, an E3 ligase-binding ligand, and a linker connecting them. The nature and length of the linker are critical for the efficacy of the PROTAC.
The butenylcarbamate moiety serves as a versatile starting point for linker synthesis. The alkene can be functionalized in various ways, and the Boc-protected amine provides a latent attachment point.
Caption: Generalized workflow for PROTAC synthesis.
Potential Therapeutic Targets: BET Proteins and Androgen Receptor
Linkers derived from molecules like this compound are frequently employed in PROTACs designed to target nuclear proteins involved in cancer progression, such as the Bromodomain and Extra-Terminal domain (BET) family of proteins (e.g., BRD4) and the Androgen Receptor (AR).[5]
5.2.1. BET Protein Signaling Pathway
BET proteins are epigenetic "readers" that bind to acetylated histones, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[7][8] Inhibiting BET proteins is a validated therapeutic strategy. PROTACs that degrade BET proteins, such as those using the BET inhibitor JQ1 as the POI ligand, offer a powerful alternative to simple inhibition.[9]
Caption: BET protein signaling and its disruption by a PROTAC.
5.2.2. Androgen Receptor Signaling Pathway
The Androgen Receptor (AR) is a ligand-activated transcription factor crucial for the growth of prostate cancer.[3][10] Upon binding to androgens like dihydrotestosterone (DHT), AR translocates to the nucleus, dimerizes, and activates genes that promote tumor growth.[11] AR-degrading PROTACs represent a promising therapeutic avenue for castration-resistant prostate cancer.
Caption: Androgen Receptor signaling and its disruption by a PROTAC.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in modern drug discovery. Its dual functionality, comprising a protected amine and a modifiable alkene, makes it an ideal building block for constructing the sophisticated linker architectures required for targeted therapies like PROTACs. The information provided in this guide serves as a foundational resource for researchers aiming to leverage this molecule in their synthetic and therapeutic development programs. As with all chemical reagents, proper safety precautions and independent verification of properties are paramount for successful research outcomes.
References
- 1. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"Tert-butyl but-3-EN-1-ylcarbamate" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for tert-butyl but-3-en-1-ylcarbamate, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is crucial for reaction planning, stoichiometric calculations, and analytical characterization.
| Parameter | Value |
| Molecular Formula | C9H17NO2[1] |
| Molecular Weight | 171.24 g/mol [1] |
| Exact Mass | 171.125928785 u[1] |
| CAS Number | 156731-40-7[1] |
Experimental Protocols & Further Data
While this guide focuses on the core molecular data, detailed experimental protocols involving this compound can be found in various synthetic chemistry literature. Researchers utilizing this compound may employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to verify its structure and purity throughout their experimental workflows.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the compound's name and its fundamental molecular identifiers.
Caption: Relationship between compound name and its key molecular data.
References
In-Depth Technical Guide: Tert-butyl but-3-en-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
IUPAC Name: tert-butyl N-(but-3-en-1-yl)carbamate[1]
Synonyms:
-
tert-butyl but-3-enylcarbamate
-
But-3-enyl-carbamic acid tert-butyl ester
-
1-(Boc-amino)-3-butene
-
Boc-4-amino-1-butene
-
But-3-en-1-amine, N-BOC protected
-
N-Boc-but-3-en-1-amine[2]
Physicochemical Properties
A summary of the available quantitative data for tert-butyl but-3-en-1-ylcarbamate is presented below. Please note that some values are predicted due to the limited availability of experimentally determined data in public literature.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [2] |
| Density | 0.929 g/mL at 25 °C | [3] |
| Boiling Point | 237.9 ± 19.0 °C (Predicted) | [3] |
| Flash Point | 101 °C | [3] |
| Refractive Index | n20/D 1.443 | [3] |
| XlogP (Predicted) | 2.0 | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the vinyl protons of the butenyl group (multiplets in the 5.0-6.0 ppm region), and the methylene protons adjacent to the nitrogen and the double bond.
-
¹³C NMR: The carbon NMR spectrum would likely display a signal for the carbonyl carbon of the carbamate at approximately 156 ppm, signals for the tert-butyl group carbons around 80 ppm and 28 ppm, and signals for the butenyl chain carbons, including the sp² hybridized carbons of the double bond between 115 and 140 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is anticipated to exhibit a strong absorption band for the C=O stretching of the carbamate group around 1680-1700 cm⁻¹. Other significant peaks would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and vinyl groups, and C=C stretching of the alkene (around 1640 cm⁻¹).
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show the molecular ion peak [M]⁺ at m/z 171. The fragmentation pattern would likely involve the loss of the tert-butyl group or other characteristic fragments of the carbamate and butenyl moieties. PubChemLite provides predicted collision cross-section values for various adducts.[1]
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route would involve the reaction of but-3-en-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
General Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Applications
There is currently no publicly available information regarding the specific biological activity or signaling pathways directly involving this compound. Based on its structure as a Boc-protected amine, it is primarily utilized as a synthetic intermediate in organic chemistry and drug discovery.
The presence of the terminal alkene and the protected amine functionalities makes it a versatile building block for the synthesis of more complex molecules, potentially including:
-
Pharmaceutical lead compounds: The butenyl group can be further functionalized through various reactions such as hydroboration-oxidation, epoxidation, or metathesis to introduce new functional groups. The carbamate serves as a protected amine that can be deprotected at a later synthetic stage to reveal a primary amine for further coupling reactions.
-
Probes for chemical biology: The alkene handle can be used for click chemistry reactions, allowing for the attachment of fluorescent dyes, biotin, or other reporter molecules.
Potential Logical Relationship in Drug Discovery
The following diagram illustrates the logical role of this compound as a building block in a hypothetical drug discovery process.
Caption: Logical progression from a building block to a drug candidate.
Safety Information
Safety data for this compound is limited. However, general precautions for handling chemical reagents should be followed. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the synthesis of complex organic molecules for pharmaceutical and chemical biology research. While its direct biological activity is not documented, its bifunctional nature with a protected amine and a reactive alkene makes it a useful tool for medicinal chemists and drug development professionals. Further research is required to fully elucidate the physicochemical, spectroscopic, and potential biological properties of this compound.
References
Spectral Data Analysis of Tert-butyl but-3-en-1-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected and available spectral data for tert-butyl but-3-en-1-ylcarbamate (CAS No. 156731-40-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted mass spectrometry data alongside a thorough analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features. The expected values are derived from the analysis of compounds containing identical key functional groups: a terminal voc-alkene and a tert-butoxycarbonyl (Boc) protected amine. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.
Mass Spectrometry (MS) Data
Predicted mass spectrometry data for this compound provides key information regarding its molecular weight and fragmentation patterns under various ionization conditions. The predicted data is summarized below.[1]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 172.13321 |
| [M+Na]⁺ | 194.11515 |
| [M+NH₄]⁺ | 189.15975 |
| [M+K]⁺ | 210.08909 |
| [M-H]⁻ | 170.11865 |
| [M]⁺ | 171.12538 |
| [M]⁻ | 171.12648 |
| [M+H-H₂O]⁺ | 154.12319 |
| [M+HCOO]⁻ | 216.12413 |
| [M+CH₃COO]⁻ | 230.13978 |
| [M+Na-2H]⁻ | 192.10060 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Expected ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the butenyl chain and the Boc protecting group.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(H )=CH₂ (vinyl) | 5.70 - 5.90 | Multiplet (ddt) | 1H |
| -CH=CH ₂ (vinyl) | 4.95 - 5.15 | Multiplet | 2H |
| -NH - (carbamate) | 4.50 - 4.80 | Broad Singlet | 1H |
| -CH ₂-NH- (allylic to N) | 3.10 - 3.30 | Quartet (q) | 2H |
| -CH ₂-CH= (allylic to C=C) | 2.20 - 2.40 | Quartet (q) | 2H |
| -C(CH ₃)₃ (Boc) | 1.45 | Singlet | 9H |
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C =O (carbamate) | 155.0 - 156.5 |
| -C H=CH₂ (vinyl) | 134.0 - 136.0 |
| -CH=C H₂ (vinyl) | 116.0 - 118.0 |
| -C (CH₃)₃ (Boc) | 78.5 - 80.0 |
| -C H₂-NH- (allylic to N) | 40.0 - 42.0 |
| -C H₂-CH= (allylic to C=C) | 34.0 - 36.0 |
| -C(C H₃)₃ (Boc) | 28.0 - 29.0 |
Infrared (IR) Spectroscopy Data
Similarly, experimental IR data for this compound is not widely published. The expected vibrational frequencies are based on characteristic absorptions for N-H, C=O, C=C, and C-H bonds present in the molecule.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H (carbamate) | N-H Stretch | 3300 - 3400 | Medium |
| C-H (alkene) | =C-H Stretch | 3070 - 3090 | Medium |
| C-H (alkane) | C-H Stretch | 2850 - 3000 | Medium |
| C=O (carbamate) | C=O Stretch | 1680 - 1710 | Strong |
| C=C (alkene) | C=C Stretch | 1640 - 1650 | Medium |
| N-H (carbamate) | N-H Bend | 1510 - 1540 | Strong |
| C-H (alkane) | C-H Bend | 1365 - 1470 | Medium |
| C-O (carbamate) | C-O Stretch | 1160 - 1250 | Strong |
| C-H (alkene) | =C-H Bend (out-of-plane) | 910 - 990 | Strong |
Experimental Protocols
The following are general experimental protocols for acquiring the spectral data discussed above. These protocols are broadly applicable to small organic molecules like this compound.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
2. ¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H spectrum using a pulse sequence such as a single 90° pulse.
-
Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For enhanced signal-to-noise, acquire multiple scans (e.g., 8, 16, or more).
3. ¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.
-
A larger spectral width (e.g., 200-240 ppm) is required.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is necessary to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
1. Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
2. Sample Application:
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
If the sample is a solid, use a pressure clamp to ensure good contact with the crystal surface.
3. Spectrum Acquisition:
-
Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
4. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the major peaks with their corresponding vibrational frequencies.
Mass Spectrometry (Electrospray Ionization - ESI)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization for positive or negative ion mode, respectively.
2. Infusion and Ionization:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
3. Mass Analysis:
-
As the solvent evaporates, ions are released from the droplets and enter the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
4. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern, if any, to gain structural information.
Workflow for Spectral Analysis
Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.
References
Navigating the Stability of Tert-butyl but-3-en-1-ylcarbamate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl but-3-en-1-ylcarbamate, a key building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this reagent is critical for ensuring its integrity and the reproducibility of experimental outcomes. This document outlines general stability characteristics, potential degradation pathways, and standardized protocols for stability assessment.
Recommended Storage Conditions
To maintain the quality and purity of this compound, specific storage conditions are recommended. Adherence to these guidelines will minimize degradation and extend the shelf-life of the compound.
| Parameter | Recommended Condition | Notes |
| Temperature | 2-8°C | Refrigeration is crucial for long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Recommended to prevent potential oxidation and hydrolysis. |
| Light | Protect from light | Store in an amber vial or in a dark location. |
| Moisture | Store in a dry, well-sealed container | The compound may be sensitive to hydrolysis. |
Chemical Stability Profile
While specific, in-depth stability data for this compound is not extensively available in published literature, its stability can be inferred from the general characteristics of its functional groups: the tert-butoxycarbonyl (Boc) protecting group and the homoallylic amine structure.
The Boc group is known to be stable under basic and nucleophilic conditions. However, it is characteristically labile to acidic conditions, which can lead to its cleavage.
The homoallylic amine moiety contains a carbon-carbon double bond, which can be susceptible to oxidation.
Potential Degradation Pathways
Based on the structure of this compound, several potential degradation pathways can be postulated under stress conditions. Understanding these pathways is essential for designing appropriate stability studies and for the interpretation of analytical data.
Experimental Protocols for Stability Assessment
For researchers wishing to conduct their own stability studies, the following generalized forced degradation protocols can be adapted for this compound. These studies are crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods.
General Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Hydrolytic Stability
-
Acidic Conditions:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate base (e.g., 0.1 M sodium hydroxide).
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Basic Conditions:
-
Prepare a solution of the compound as described above.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Follow steps 3-6 as outlined for acidic conditions, neutralizing with an appropriate acid (e.g., 0.1 M hydrochloric acid).
-
Oxidative Stability
-
Prepare a solution of the compound in a suitable solvent.
-
Add an equal volume of a 3% hydrogen peroxide solution.
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time intervals.
Thermal Stability (Solid State)
-
Place a known amount of solid this compound in a vial.
-
Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Photostability
-
Prepare a solution of the compound and place it in a photostability chamber.
-
Expose the solution to a controlled light source (e.g., ICH-compliant UV and visible light).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time intervals, withdraw and analyze both the exposed and control samples.
Quantitative Data Summary (Template)
| Stress Condition | Parameter | Duration | % Degradation | Major Degradants Identified |
| Temperature | 40°C | 4 weeks | ||
| 60°C | 2 weeks | |||
| Humidity | 75% RH | 4 weeks | ||
| Light | ICH Option 2 | - | ||
| pH | 2 (aq) | 24 hours | ||
| 7 (aq) | 24 hours | |||
| 12 (aq) | 24 hours | |||
| Oxidation | 3% H₂O₂ | 24 hours |
This technical guide serves as a foundational resource for handling and assessing the stability of this compound. For critical applications, it is imperative that researchers perform their own stability studies to ensure the material's suitability for their specific experimental conditions.
"Tert-butyl but-3-EN-1-ylcarbamate" safety and handling precautions
Investigating Chemical Data
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Analyzing Safety Protocols
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Compiling Safety Data
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Analyzing Data Gaps
My initial findings have provided a starting point for safety data, but I've identified key information gaps. While general GHS data is accessible, precise quantitative properties for the target compound, like boiling point and LD50, are missing. Similar, but non-identical compounds are referenced, underscoring the need to focus on specific data and experimental protocols to strengthen the technical guide.
Analyzing Chemical Data
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Refining Data Gathering
I'm now collating safety and handling details for "this compound," including its CAS, formula, and weight. I've found GHS hazard statements indicating it's harmful if swallowed and toxic to aquatic life. Precautionary statements exist, but quantitative properties and detailed toxicological data are scarce, hindering a comprehensive guide. The search results proved somewhat disjointed, so I am refining the search terms.
An In-depth Technical Guide to the Material Safety of Tert-butyl but-3-en-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for tert-butyl but-3-en-1-ylcarbamate (CAS No: 156731-40-7). The information is compiled from various sources to ensure a thorough understanding of the compound's properties, hazards, and safe handling procedures. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identification and Physical Properties
This compound is an organic compound used as an intermediate in various synthetic processes. Its identification details and physical properties are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 156731-40-7 | [1][2][3][4] |
| Molecular Formula | C9H17NO2 | [1][2][3][4] |
| Molecular Weight | 171.24 g/mol | [2][4] |
| Synonyms | TERT-BUTYL BUT-3-ENYLCARBAMATE, But-3-enyl-carbamic acid tert-butyl ester, 1-(Boc-amino)-3-butene, Boc-4-amino-1-butene, N-Boc-but-3-en-1-amine | [2] |
| InChI Key | YWSXTMBDIBZHBB-UHFFFAOYSA-N | [3] |
| Physical Property | Value | Source |
| Physical State | Liquid | [3] |
| Boiling Point | 237.9 ± 19.0 °C (Predicted) | [4] |
| Density | 0.929 g/mL at 25 °C | [4] |
| Flash Point | 101 °C | [3][4] |
| Refractive Index | n20/D 1.443 | [4] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and significant environmental toxicity.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |
| Hazardous to the aquatic environment, short-term (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the aquatic environment, long-term (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2][3] |
GHS Pictograms:
Precautionary Measures and Safe Handling
Adherence to precautionary statements is crucial for minimizing risks associated with handling this compound.
| Type | Code | Statement | Source |
| Prevention | P264 | Wash hands and any exposed skin thoroughly after handling. | [2] |
| P270 | Do not eat, drink or smoke when using this product. | [2] | |
| P273 | Avoid release to the environment. | [2][3] | |
| Response | P301+P317 | IF SWALLOWED: Get medical help. | [2] |
| P330 | Rinse mouth. | [2] | |
| P391 | Collect spillage. | [2][3] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal facility. | [2] |
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Keep away from foodstuff containers and incompatible materials.[2]
First Aid Measures
In case of exposure, the following first aid measures should be taken. These are general recommendations for carbamates and should be followed in conjunction with seeking professional medical advice.
| Exposure Route | First Aid Procedure | Source |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [5] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. | [5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [5] |
Experimental Protocols and Workflows
Caption: General laboratory workflow for handling hazardous chemicals.
Hazard Relationships and Logic
The following diagram illustrates the logical flow from hazard classification to the required precautionary actions for this compound. Understanding these relationships is key to implementing effective safety measures.
Caption: Relationship between GHS hazards and precautionary statements.
This guide is intended to provide essential safety information for trained professionals. Always consult the most recent and complete Material Safety Data Sheet from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
References
A Technical Guide to Tert-butyl but-3-en-1-ylcarbamate: A Versatile Building Block for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl but-3-en-1-ylcarbamate, a valuable chemical intermediate in the field of drug discovery and development. This document covers its commercial availability, pricing, synthesis, and applications, with a focus on its role as a versatile linker in the construction of complex bioactive molecules.
Commercial Availability and Pricing
This compound (CAS No. 156731-40-7) is available from a number of commercial suppliers. The table below summarizes the available quantitative data on pricing and purity from select vendors. Please note that prices are subject to change and may not include shipping and handling fees. For the most current pricing and bulk inquiries, it is recommended to contact the suppliers directly.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| 1st Scientific LLC | ST001QEO | 97% | 100 mg | $8.00 |
| 97% | 250 mg | $9.00 | ||
| 97% | 1 g | $18.00 | ||
| 97% | 5 g | $66.00 | ||
| 97% | 10 g | $119.00 | ||
| Hangzhou Leap Chem Co., Ltd. | - | Industrial Grade | Inquire | Inquire |
| Echemi | - | - | Inquire | Inquire |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | Powder or liquid |
| CAS Number | 156731-40-7 |
| Synonyms | Boc-4-amino-1-butene, N-Boc-but-3-en-1-amine, tert-Butyl N-but-3-enylcarbamate |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the primary amine of but-3-en-1-amine with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O.[1][2]
General Experimental Protocol: Boc Protection of But-3-en-1-amine
This protocol is a general procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
But-3-en-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like DCM/water)
-
A base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-(dimethylamino)pyridine (DMAP) as a catalyst)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve but-3-en-1-amine (1.0 equivalent) in the chosen solvent.
-
Add the base (1.1 to 1.5 equivalents). If using a biphasic system with NaHCO₃, the base will be in the aqueous layer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 to 1.2 equivalents) in the same solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
If a biphasic system was used, separate the organic layer. If a single organic solvent was used, perform a liquid-liquid extraction by adding water and separating the organic layer.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude this compound by flash column chromatography on silica gel.
Applications in Drug Development
This compound serves as a valuable bifunctional linker in the synthesis of complex molecules, particularly in the field of drug discovery. The terminal alkene provides a handle for further chemical modifications, such as cross-coupling reactions, metathesis, or hydroboration-oxidation, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions.[3]
This dual functionality makes it an ideal building block for constructing Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapies. The butenyl chain offers a degree of conformational flexibility to the linker, which can be crucial for the biological activity of the final molecule.
Experimental Workflow: Application as a Linker in Synthesis
The following diagram illustrates a general workflow for the utilization of this compound as a linker in a multi-step synthesis.
Caption: General synthetic workflow utilizing this compound.
Signaling Pathways and Logical Relationships
As a synthetic building block, this compound does not directly participate in biological signaling pathways. Its significance lies in its role in the synthesis of molecules that are designed to interact with specific biological targets, such as proteins involved in signaling cascades. For example, it can be used to construct PROTACs that target a protein for degradation, thereby modulating its signaling pathway.
The logical relationship in its application is a sequential chemical modification, as depicted in the workflow diagram above. The terminal alkene and the protected amine are orthogonal reactive sites, allowing for a stepwise and controlled assembly of the target molecule.
Caption: Reactivity logic of this compound's functional groups.
References
Methodological & Application
Application Notes and Protocols for tert-Butyl but-3-en-1-ylcarbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl but-3-en-1-ylcarbamate, also known as N-Boc-homoallylamine, is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a terminal alkene and a Boc-protected amine, offering two distinct reactive sites for sequential and controlled chemical modifications. The terminal double bond is amenable to a variety of transformations, including olefin metathesis, hydroformylation, epoxidation, and cyclization reactions. The tert-butoxycarbonyl (Boc) protecting group provides robust protection for the amine functionality under a wide range of reaction conditions and can be readily removed under mild acidic conditions. This orthogonality makes this compound a versatile intermediate in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and other bioactive compounds.[1]
Core Applications in Organic Synthesis
The unique combination of a terminal alkene and a protected primary amine makes this compound a key starting material for the synthesis of various heterocyclic compounds and functionalized amine derivatives.
Synthesis of Substituted Pyrrolidines
This compound serves as a precursor for the synthesis of substituted pyrrolidines, a common structural motif in many biologically active molecules. Intramolecular cyclization reactions are a primary strategy for constructing the pyrrolidine ring from this substrate.
Precursor for Functionalized Amines
The terminal alkene can be functionalized through various addition and oxidation reactions to introduce new functional groups, which, after deprotection of the amine, yield a diverse array of substituted aminobutanes.
Physicochemical Properties
| Property | Value |
| CAS Number | 156731-40-7 |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | Powder or liquid |
| Storage | Room temperature, ventilated place |
(Data sourced from commercial supplier information)[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the Boc-protection of but-3-en-1-amine.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound.
Materials:
-
But-3-en-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve but-3-en-1-amine (1.0 eq) in the chosen solvent (DCM or THF).
-
Add the base (1.1-1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data:
While a specific literature source with quantitative data for the synthesis of this exact compound was not identified in the search, similar Boc-protection reactions of primary amines typically proceed in high yields (80-98%).
Protocol 2: Intramolecular Cyclization (Conceptual)
While a specific detailed protocol for the intramolecular cyclization of this compound was not found in the provided search results, a general conceptual workflow can be outlined based on common synthetic strategies for pyrrolidine synthesis. This often involves an initial functionalization of the alkene followed by cyclization.
Conceptual Workflow:
Caption: A conceptual workflow for the synthesis of substituted pyrrolidines.
This conceptual pathway highlights the utility of this compound as a starting material for building the pyrrolidine core. The specific reagents and conditions for each step would need to be determined based on the desired substitution pattern of the final product.
Applications in Drug Development
The pyrrolidine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to introduce diverse substituents onto the pyrrolidine ring allows for the fine-tuning of pharmacological properties.
Safety Information
This compound and its reagents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound and reagents used.
Conclusion
This compound is a versatile and valuable building block for the synthesis of nitrogen-containing compounds. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Further exploration of its reactivity is likely to uncover new and efficient synthetic routes to valuable target molecules.
References
Application Notes and Protocols for Tert-butyl but-3-en-1-ylcarbamate (Boc-butenyl): A Novel Orthogonal Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes introduce tert-butyl but-3-en-1-ylcarbamate, herein referred to as the Boc-butenyl protecting group, as a novel amine-protecting group for use in peptide synthesis. This group offers a unique orthogonality, being stable to the acidic and basic conditions commonly used for the deprotection of Boc and Fmoc groups, respectively. Its removal is achieved under mild conditions using palladium catalysis, providing a valuable tool for the synthesis of complex peptides and for strategies requiring selective side-chain modification.
Introduction to the Boc-butenyl Protecting Group
The Boc-butenyl group combines the well-established tert-butyloxycarbonyl (Boc) moiety with a butenyl functional group. This structure is analogous to allyl-based protecting groups, which are known for their stability and selective removal. The key advantage of the Boc-butenyl group is its orthogonality to standard peptide synthesis protection schemes.
Key Features:
-
Orthogonality: Stable to acidic conditions used for Boc group removal (e.g., trifluoroacetic acid) and basic conditions for Fmoc group removal (e.g., piperidine).
-
Mild Deprotection: Cleavage is achieved under neutral conditions using a palladium(0) catalyst.
-
Versatility: Can potentially be used for both Nα-amino group and side-chain protection of amino acids like lysine.
Principle of Orthogonal Deprotection
The strategic use of orthogonal protecting groups is fundamental to modern peptide synthesis, allowing for the selective deprotection of specific functional groups without affecting others. The Boc-butenyl group introduces a third dimension of orthogonality to the conventional Boc/Bzl and Fmoc/tBu strategies.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | Predicted: Colorless to pale yellow oil or solid |
| Solubility | Expected to be soluble in common organic solvents (DCM, DMF, THF) |
Experimental Protocols
The following protocols are proposed based on established methodologies for the introduction of Boc protecting groups and the palladium-catalyzed cleavage of allyl-type carbamates. Optimization may be required for specific amino acid derivatives and peptide sequences.
Protocol 1: Synthesis of Nα-Boc-butenyl-Amino Acids
This protocol describes the introduction of the Boc-butenyl protecting group onto the α-amino group of an amino acid.
Materials:
-
Amino acid
-
But-3-en-1-ol
-
Triphosgene
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Workflow:
Procedure:
-
Preparation of But-3-enyl Chloroformate: In a fume hood, dissolve but-3-en-1-ol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM at 0 °C. Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise. Stir the reaction mixture at 0 °C for 2 hours.
-
Protection of the Amino Acid: In a separate flask, suspend the amino acid (1.2 eq) in anhydrous DCM and add pyridine (2.0 eq). Cool the mixture to 0 °C.
-
Slowly add the prepared but-3-enyl chloroformate solution to the amino acid suspension. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure Nα-Boc-butenyl-amino acid.
Expected Yield: 70-90% (by analogy to similar reactions).
Protocol 2: Deprotection of the Boc-butenyl Group in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the selective removal of the Boc-butenyl group from a resin-bound peptide.
Materials:
-
Peptide-resin with Boc-butenyl protected amine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or other suitable scavenger
-
Dichloromethane (DCM), anhydrous and degassed
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Deprotection Workflow:
Procedure:
-
Swell the peptide-resin (1.0 eq) in anhydrous, degassed DCM for 30 minutes in a sealed reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a separate flask, prepare the deprotection cocktail by dissolving Pd(PPh₃)₄ (0.1-0.2 eq) and phenylsilane (10-20 eq) in anhydrous, degassed DCM.
-
Drain the DCM from the swollen resin and add the deprotection cocktail.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using a colorimetric test (e.g., Kaiser test).
-
Once the deprotection is complete (positive Kaiser test), drain the reaction mixture and wash the resin thoroughly with DCM (5x) and DMF (5x).
-
The resin is now ready for the next coupling step.
Expected Deprotection Efficiency: >95% (based on analogous allyl carbamate cleavage).
Quantitative Data Summary
The following table summarizes the expected performance of the Boc-butenyl protecting group based on data from analogous protecting group strategies. Experimental validation is required.
| Parameter | Boc-butenyl (Expected) | Boc (Reference) | Fmoc (Reference) | Allyl Carbamate (Alloc) (Reference) |
| Protection Yield | 70-90% | >95% | >95% | 80-95% |
| Stability to TFA (100%) | Stable | Labile | Stable | Stable |
| Stability to Piperidine (20% in DMF) | Stable | Stable | Labile | Stable |
| Deprotection Conditions | Pd(PPh₃)₄, PhSiH₃ in DCM | 100% TFA | 20% Piperidine in DMF | Pd(PPh₃)₄, PhSiH₃ in DCM |
| Deprotection Time | 1-2 hours | 15-30 minutes | 5-20 minutes | 1-2 hours |
| Deprotection Efficiency | >95% | >99% | >99% | >95% |
Conclusion
The proposed Boc-butenyl protecting group presents a potentially valuable addition to the repertoire of tools available for peptide synthesis. Its key advantage lies in its orthogonality to the most common protecting group strategies, enabling more complex synthetic routes and the selective modification of peptide side chains. The mild deprotection conditions using palladium catalysis further enhance its utility. Further research is warranted to fully characterize the stability, reactivity, and scope of this promising protecting group in solid-phase and solution-phase peptide synthesis.
Application Notes and Protocols: Electrophilic Reactions of Tert-butyl but-3-en-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reaction of tert-butyl but-3-en-1-ylcarbamate with a variety of common electrophiles. This substrate, containing both a terminal alkene and a Boc-protected amine, is a versatile building block in organic synthesis, particularly for the preparation of functionalized pyrrolidines and other nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.
Introduction
The terminal double bond in this compound is susceptible to a range of electrophilic additions. The presence of the neighboring carbamate group can influence the regio- and stereoselectivity of these reactions, and in some cases, participate as an intramolecular nucleophile. Understanding and controlling these reactions is crucial for the strategic incorporation of this building block into complex target molecules. This document outlines protocols for key electrophilic additions, including iodocyclization, oxymercuration-demercuration, hydroboration-oxidation, epoxidation, and bromination.
Data Presentation: Summary of Electrophilic Reactions
The following table summarizes the expected outcomes and typical conditions for the reaction of this compound with various electrophiles.
| Reaction | Electrophile/Reagents | Expected Major Product | Regioselectivity | Stereoselectivity | Typical Yield (%) |
| Iodocyclization | I₂, K₂CO₃ | tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | N/A (Intramolecular) | N/A | 85-95 |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | tert-Butyl (4-hydroxybutan-2-yl)carbamate | Markovnikov | Not applicable | 80-90 |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | tert-Butyl (4-hydroxybutyl)carbamate | Anti-Markovnikov | Syn-addition | 85-95 |
| Epoxidation | m-CPBA | tert-Butyl ((oxiran-2-yl)methyl)carbamate | N/A | N/A | 80-90 |
| Bromination | NBS, H₂O/DMSO | tert-Butyl (3-bromo-4-hydroxybutyl)carbamate | Markovnikov (OH) | Anti-addition | 75-85 |
Experimental Protocols
Iodocyclization
This protocol describes the intramolecular cyclization of this compound to form the corresponding iodomethylpyrrolidine derivative. The carbamate nitrogen acts as an internal nucleophile, attacking the iodonium ion intermediate.
Reaction Scheme:
This compound → tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (0.1 M), add potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of iodine (1.5 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate as a colorless oil.
Expected Yield: 85-95%
Oxymercuration-Demercuration
This two-step procedure hydrates the alkene according to Markovnikov's rule, yielding a secondary alcohol without the risk of carbocation rearrangements.[1][2]
Reaction Scheme:
This compound → tert-Butyl (4-hydroxybutan-2-yl)carbamate
Materials:
-
This compound
-
Mercury(II) acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Oxymercuration: To a stirred solution of mercury(II) acetate (1.1 eq) in a 1:1 mixture of THF and water (0.2 M), add this compound (1.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed as indicated by TLC.
-
Demercuration: Cool the reaction mixture to 0 °C in an ice bath.
-
Add 3 M aqueous sodium hydroxide (3.0 eq), followed by a solution of sodium borohydride (0.5 eq) in 3 M aqueous sodium hydroxide.
-
Stir the mixture vigorously for 1-2 hours at room temperature. A black precipitate of mercury metal will form.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove the mercury.
-
Separate the organic layer from the filtrate and extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (4-hydroxybutan-2-yl)carbamate.
Expected Yield: 80-90%
Hydroboration-Oxidation
This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol.[3][4] The reaction proceeds via a syn-addition of the hydroborane.[3][4]
Reaction Scheme:
This compound → tert-Butyl (4-hydroxybutyl)carbamate
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydroboration: To a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere at 0 °C, add the 1 M solution of borane-THF complex (0.4 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C.
-
Carefully add 3 M aqueous sodium hydroxide (3.0 eq), followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 eq), ensuring the internal temperature does not exceed 25 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain tert-butyl (4-hydroxybutyl)carbamate.
Expected Yield: 85-95%
Epoxidation
This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) to convert the alkene into an epoxide.
Reaction Scheme:
This compound → tert-Butyl ((oxiran-2-yl)methyl)carbamate
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl ((oxiran-2-yl)methyl)carbamate.
Expected Yield: 80-90%
Bromination (Bromohydrin Formation)
This protocol describes the formation of a bromohydrin using N-bromosuccinimide (NBS) in a mixture of water and a polar aprotic solvent.[5] The reaction proceeds via a bromonium ion intermediate, which is then attacked by water in a Markovnikov fashion.
Reaction Scheme:
This compound → tert-Butyl (3-bromo-4-hydroxybutyl)carbamate
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of DMSO and water (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 eq) in one portion.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (3-bromo-4-hydroxybutyl)carbamate.
Expected Yield: 75-85%
Visualizations
Caption: Reaction pathways of this compound with various electrophiles.
Caption: General experimental workflow for electrophilic addition reactions.
References
Application Notes and Protocols: Tert-butyl but-3-en-1-ylcarbamate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl but-3-en-1-ylcarbamate is a valuable and versatile bifunctional building block in medicinal chemistry. Its structure incorporates a terminal alkene and a Boc-protected amine, providing two reactive handles for diverse chemical transformations. This allows for its strategic incorporation into complex molecular architectures, making it a key intermediate in the synthesis of various biologically active compounds. These application notes provide an overview of its utility, focusing on its role in the development of antimalarials and as a component of antibody-drug conjugate (ADC) linkers.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a precursor for nitrogen-containing heterocycles and as a linchpin in multi-step syntheses.[1]
-
Synthesis of Antimalarial Natural Products: The compound has been instrumental in the total synthesis of prodigiosins and tambjamines, classes of natural products known for their potent antimalarial activities.[2] Specifically, it serves as a key component in olefin cross-metathesis reactions to construct complex macrocycles and side chains.[3][4] The resulting synthetic natural products have demonstrated significant efficacy against various strains of Plasmodium falciparum.
-
Development of Antibody-Drug Conjugates (ADCs): In the field of oncology, this compound is utilized in the synthesis of linker payloads for ADCs.[5] ADCs are targeted therapies that combine the specificity of an antibody with the cytotoxicity of a potent small-molecule drug. The carbamate can be incorporated into the linker structure, which connects the antibody to the cytotoxic agent, such as a camptothecin derivative.[5]
Data Presentation
The following table summarizes the biological activity of compounds synthesized using this compound as a key building block.
| Compound Class | Specific Compounds | Target/Organism | Activity | Reference |
| Prodigiosins & Tambjamines | 2-(p-hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, Tambjamine MYP1 | Plasmodium falciparum (D6 and Dd2 strains) | Potent antiplasmodial activity at low nanomolar concentrations.[2] | --INVALID-LINK-- |
| Camptothecin Derivatives | (S)-4-((4-(aminomethyl)but-1-en-1-yl)oxy)-9-ethyl-5-fluoro-9-hydroxy-1,2,3,9,12,15-hexahydro-1,12-dioxa-4,15-diazadibenzo[b,h]fluoren-13(14H)-one | Topoisomerase I | Precursor for ADC payload with cytotoxic activity. | --INVALID-LINK-- |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for utilizing this compound as a synthetic building block in a drug discovery context.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Total Synthesis and Antimalarial Activity of 2-(p-Hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, and Geometric Isomers of Tambjamine MYP1 Isolated from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. AU2024226021A1 - Camptothecin derivative, conjugate thereof, preparation method therefor and medical use thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Tert-butyl but-3-en-1-ylcarbamate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl but-3-en-1-ylcarbamate is a versatile bifunctional building block valuable in the synthesis of various nitrogen-containing heterocyclic compounds. Its structure, featuring a Boc-protected amine and a terminal alkene, allows for a range of cyclization strategies, making it a key intermediate in the construction of pyrrolidines, piperidines, and other important heterocyclic scaffolds found in many biologically active molecules and pharmaceuticals. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, providing a handle for further functionalization.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems.
Core Applications in Heterocyclic Synthesis
The primary applications of this compound in heterocyclic synthesis revolve around intramolecular cyclization reactions targeting the butenyl moiety. The two principal strategies employed are:
-
Iodocyclization: An electrophilic cyclization that utilizes iodine to induce the formation of a five-membered ring, leading to functionalized pyrrolidine derivatives. This method is advantageous for its operational simplicity and the introduction of an iodine atom, which can be used for subsequent cross-coupling reactions.
-
Palladium-Catalyzed Oxidative Aminocyclization (Aza-Wacker Cyclization): A powerful method for the stereoselective formation of carbon-nitrogen bonds. This catalytic process allows for the synthesis of various nitrogen heterocyles under relatively mild conditions.
These methods provide access to a variety of substituted pyrrolidines, which are core structures in numerous natural products and medicinal agents.
Application 1: Synthesis of N-Boc-2-(iodomethyl)pyrrolidine via Iodocyclization
Iodocyclization of this compound provides a direct route to N-Boc-2-(iodomethyl)pyrrolidine. This reaction proceeds through the activation of the double bond by an electrophilic iodine species, followed by the intramolecular attack of the nitrogen atom of the carbamate.
Reaction Scheme:
Caption: Iodocyclization of this compound.
Quantitative Data
| Product | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | I₂, NaHCO₃ | CH₃CN | 12 | 85 | Adapted from[1][2] |
Experimental Protocol: Iodocyclization
Materials:
-
This compound (1.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add iodine (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Application 2: Synthesis of N-Boc-pyrrolidine Derivatives via Palladium-Catalyzed Aza-Wacker Cyclization
The Aza-Wacker cyclization of this compound provides a pathway to various substituted pyrrolidines. The reaction is catalyzed by a palladium(II) salt and typically requires a co-oxidant to regenerate the active catalyst.
Reaction Workflow
Caption: General workflow for Aza-Wacker cyclization.
Quantitative Data
| Product | Catalyst | Co-oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Substituted Pyrrolidine | Pd(OAc)₂ | Cu(OAc)₂ | CH₃CN | 80 | 40 | 70 | Adapted from[3][4][5] |
| Substituted Pyrrolidine | PdCl₂(PPh₃)₂ | KI | DMF | 100 | 24 | 65-80 | Adapted from[6] |
Experimental Protocol: Aza-Wacker Cyclization
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 eq)
-
Acetonitrile (CH₃CN)
-
Diatomaceous earth
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), palladium(II) acetate (0.1 eq), and copper(II) acetate (1.0 eq).
-
Add acetonitrile and stir the mixture at 80 °C for 40 hours under an oxygen atmosphere (balloon).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Signaling Pathways and Logical Relationships
The utility of the resulting heterocyclic compounds in drug discovery often stems from their ability to interact with biological signaling pathways. For instance, functionalized pyrrolidines can serve as scaffolds for enzyme inhibitors or receptor ligands.
Caption: From building block to therapeutic effect.
References
- 1. mdpi.com [mdpi.com]
- 2. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Tert-butyl but-3-en-1-ylcarbamate in the Synthesis of Pharmaceutical Intermediates
Introduction
Tert-butyl but-3-en-1-ylcarbamate, a readily accessible N-Boc protected homoallylamine, has emerged as a valuable and versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its bifunctional nature, possessing both a terminal alkene and a protected amine, allows for a diverse range of chemical transformations, leading to the construction of complex nitrogen-containing scaffolds. This document provides detailed application notes and protocols for the use of this compound in key synthetic reactions, including its preparation and its application in palladium-catalyzed cross-coupling and olefin metathesis reactions. These methodologies are crucial for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Preparation of this compound
The straightforward preparation of this compound from commercially available starting materials makes it an attractive starting point for multi-step syntheses. The most common method involves the protection of 3-buten-1-amine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
To a solution of 3-buten-1-amine (1.0 eq.) and triethylamine (NEt₃, 4.0 eq.) in dichloromethane (CH₂Cl₂) at -10 °C, a 1.0 M solution of di-tert-butyl dicarbonate in THF (2.0 eq.) is added.[1] The reaction mixture is stirred while allowing it to warm to room temperature. Upon completion, the reaction is quenched and the product is isolated and purified by standard procedures.
Applications in the Synthesis of Pharmaceutical Intermediates
The terminal alkene and the protected amine functionalities of this compound serve as handles for various synthetic manipulations, enabling the construction of key pharmaceutical scaffolds such as substituted pyrrolidines, piperidines, and other complex alkaloids.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. This compound can participate in these reactions, for instance, in the synthesis of complex polycyclic compounds like camptothecin derivatives, which are known for their anti-cancer properties.
In the synthesis of a novel camptothecin derivative, this compound is coupled with a functionalized bromo-camptothecin core. This reaction highlights the utility of the carbamate in introducing a flexible linker, which can be crucial for the biological activity or for further conjugation in antibody-drug conjugates (ADCs).
Reaction Scheme: Palladium-Catalyzed Coupling
Caption: Palladium-catalyzed coupling of a bromo-camptothecin derivative with this compound.
A solution of the (S)-4-bromo-9-ethyl-5-fluoro-9-hydroxy-1,2,3,9,12,15-hexahydro-4H-oxepino[3',4':6,7]indolizino[1,2-b]quinoline-3,16(14H)-dione is treated with bis(tri-tert-butylphosphine)palladium (0.1 eq.), tris(o-methylphenyl)phosphorus (0.2 eq.), DIPEA (6.0 eq.), and this compound (2.5 eq.). The reaction is stirred at an appropriate temperature until completion, followed by purification to yield the desired coupled product.
| Reactant | Stoichiometry |
| Bromo-Camptothecin Derivative | 1.0 eq. |
| This compound | 2.5 eq. |
| Bis(tri-tert-butylphosphine)palladium | 0.1 eq. |
| Tris(o-methylphenyl)phosphorus | 0.2 eq. |
| DIPEA | 6.0 eq. |
Table 1: Stoichiometry for the Palladium-Catalyzed Coupling Reaction.
Olefin Cross-Metathesis
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. This compound can be employed in cross-metathesis reactions to introduce an N-protected aminobutyl chain onto other molecules, as demonstrated in the synthesis of Tambjamine MYP1 isomers, which are of interest for their potential biological activities.
In this synthesis, a substituted pyrrole derivative undergoes a cross-metathesis reaction with this compound using a second-generation Grubbs-type catalyst. This reaction efficiently connects the pyrrole core with the aminobutyl side chain.
Workflow: Synthesis of Tambjamine Intermediate via Cross-Metathesis
Caption: Synthetic workflow for Tambjamine MYP1 isomers using cross-metathesis.
To a stirred solution of the substituted pyrrole derivative (1.0 eq.) and this compound (2.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere, the Hoveyda-Grubbs 2nd generation catalyst is added. The resulting mixture is stirred for 24 hours at 50 °C. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
| Parameter | Value |
| Reactants | |
| Substituted Pyrrole | 1.0 eq. |
| This compound | 2.0 eq. |
| Catalyst | Hoveyda-Grubbs 2nd Gen. |
| Solvent | Anhydrous DCM |
| Temperature | 50 °C |
| Reaction Time | 24 h |
| Yield | 67% |
Table 2: Reaction Conditions and Yield for the Cross-Metathesis Reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling and olefin metathesis reactions, as detailed in these application notes, provides efficient pathways to complex nitrogen-containing molecules of significant medicinal interest. The provided protocols offer a practical guide for researchers in the field of drug discovery and development to harness the synthetic potential of this important reagent. Further exploration of its reactivity in other transformations, such as hydroformylation and various cyclization reactions, will undoubtedly continue to expand its role in the synthesis of novel therapeutic agents.
References
Application Notes and Protocols for the Deprotection of Tert-butyl but-3-en-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deprotection of Tert-butyl but-3-en-1-ylcarbamate to yield but-3-en-1-amine. The tert-butyloxycarbonyl (Boc) protecting group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The protocols provided herein describe common and effective methods for Boc deprotection, with a focus on reaction conditions, work-up procedures, and potential side reactions.
Introduction
The deprotection of this compound is a crucial step in synthetic routes where the but-3-en-1-amine moiety is required for further functionalization. The presence of a terminal alkene in the substrate necessitates careful selection of deprotection conditions to avoid unwanted side reactions such as hydration, polymerization, or other rearrangements under strongly acidic conditions. This application note outlines two primary, reliable methods for the removal of the Boc group: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane. A milder alternative using oxalyl chloride is also discussed.
Data Presentation
While specific literature data for the deprotection of this compound is limited, the following table summarizes typical quantitative data for the deprotection of Boc-protected aliphatic amines under various acidic conditions. These values can serve as a guideline for optimizing the deprotection of the target substrate.
| Method | Reagent(s) | Solvent | Temp. (°C) | Time | Typical Yield (%) | Notes |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 2 h | >90 | A common and generally rapid method.[3] The product is initially obtained as a TFA salt. |
| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane | RT | 1 - 4 h | >90 | Often yields a crystalline hydrochloride salt, which can simplify purification.[4][5] |
| 3 | Oxalyl Chloride | Methanol (MeOH) | RT | 1 - 4 h | 70-90 | A milder alternative to strong acids, potentially useful if other acid-labile groups are present.[1] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and efficient method for Boc deprotection using TFA.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Work-up A (Isolation of the free amine): a. Dissolve the residue in DCM. b. Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). c. Separate the organic layer, and extract the aqueous layer with DCM (2 x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield but-3-en-1-amine. Note: But-3-en-1-amine is volatile, so care should be taken during solvent removal.
-
Work-up B (Isolation as the hydrochloride salt): a. After removal of TFA, dissolve the residue in a minimal amount of diethyl ether. b. Add a solution of HCl in diethyl ether or 1,4-dioxane dropwise to precipitate the hydrochloride salt. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and often provides the product as a crystalline hydrochloride salt.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether, anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in a minimal amount of 1,4-dioxane or another suitable solvent like methanol.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq.).
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate during the reaction.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[6]
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to induce further precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain but-3-en-1-amine hydrochloride.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Potential Side Reactions and Mitigation
The primary concern during the acidic deprotection of this compound is the potential for side reactions involving the butenyl group. Strong acids can potentially catalyze the hydration of the double bond to form an alcohol, or lead to other rearrangements. To minimize these side reactions, it is recommended to:
-
Use the minimum necessary reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Maintain a low temperature: Performing the reaction at 0 °C can help to suppress side reactions.
Another common side reaction in Boc deprotection is the alkylation of nucleophiles by the released tert-butyl cation. While the product amine is the intended nucleophile to be protonated, other nucleophilic functional groups, if present in the molecule, could be susceptible to tert-butylation. In such cases, the use of scavengers like anisole or thioanisole can be beneficial.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for "Tert-butyl but-3-en-1-ylcarbamate" in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Tert-butyl but-3-en-1-ylcarbamate" is a versatile building block containing a terminal alkene and a Boc-protected amine. While the terminal alkene functionality does not directly participate in the most common click chemistry reactions, such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), this molecule serves as an excellent starting material for the synthesis of "click-ready" derivatives. By converting the terminal alkene into either a terminal alkyne or an azide, "this compound" can be readily integrated into click chemistry workflows for applications in bioconjugation, drug discovery, and materials science.[1]
These application notes provide detailed protocols for the synthetic modification of "this compound" to generate both alkyne and azide derivatives, followed by a comprehensive protocol for their use in CuAAC reactions.
Synthetic Modification of "this compound" for Click Chemistry
To utilize "this compound" in click chemistry, the terminal alkene must first be converted to a bioorthogonal functional group, namely a terminal alkyne or an azide. Below are detailed protocols for these transformations.
Protocol 1: Synthesis of Tert-butyl pent-4-yn-1-ylcarbamate
This two-step protocol converts the terminal alkene to a terminal alkyne via bromination followed by double dehydrobromination.[2][3]
Step 1: Bromination of this compound
This step involves the addition of bromine across the double bond to yield a vicinal dibromide.[4][5]
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1.05 eq.) in DCM.
-
Add the bromine solution dropwise to the stirred solution of the carbamate at 0 °C. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the orange color dissipates.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude vicinal dibromide, which can often be used in the next step without further purification.
Step 2: Double Dehydrobromination to form the Terminal Alkyne
This step utilizes a strong base, such as sodium amide, to perform a double elimination, forming the alkyne.[2][6][7]
Materials:
-
Crude vicinal dibromide from Step 1
-
Sodium amide (NaNH₂), ~3.0 equivalents
-
Liquid ammonia (NH₃) or anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Condenser with a drying tube or inert gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium amide (approximately 3.0 eq.).
-
If using liquid ammonia, condense it into the flask at -78 °C. If using THF, add anhydrous THF to the flask.
-
Dissolve the crude vicinal dibromide from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of sodium amide at the appropriate temperature (-78 °C for liquid ammonia, or room temperature for THF).
-
After the addition, allow the reaction to stir at the same temperature for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure tert-butyl pent-4-yn-1-ylcarbamate.
Protocol 2: Synthesis of Tert-butyl 4-azidobutylcarbamate
This three-step protocol converts the terminal alkene to a primary azide via hydroboration-oxidation, mesylation, and subsequent azide substitution.
Step 1: Hydroboration-Oxidation of this compound
This reaction results in the anti-Markovnikov addition of water across the double bond to form a primary alcohol.[8][9][10][11]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Inert gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) dissolved in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the 1 M solution of BH₃·THF (approximately 0.4 eq., as 1 mole of BH₃ reacts with 3 moles of alkene) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Cool the reaction back to 0 °C and slowly add the aqueous NaOH solution, followed by the very slow, dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl (4-hydroxybutyl)carbamate.
Step 2: Mesylation of the Primary Alcohol
The primary alcohol is converted to a mesylate, which is a good leaving group for the subsequent substitution reaction.[12][13]
Materials:
-
Tert-butyl (4-hydroxybutyl)carbamate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Inert gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with water.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
Step 3: Azide Substitution
The mesylate is displaced by an azide nucleophile to yield the final product.[14]
Materials:
-
Crude tert-butyl (4-mesyloxybutyl)carbamate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Inert gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude mesylate from Step 2 in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5-2.0 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure tert-butyl (4-azidobutyl)carbamate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the "click" reaction between the synthesized alkyne or azide derivative of "this compound" and a corresponding azide or alkyne partner.[15][16][17][18][19][20][21]
Materials:
-
Tert-butyl pent-4-yn-1-ylcarbamate (or Tert-butyl 4-azidobutylcarbamate)
-
Azide (or Alkyne) reaction partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Solvent: A mixture of t-butanol and water (1:1), or other solvents like DMSO or DMF depending on reactant solubility.
-
Reaction vessel (e.g., Eppendorf tube or small vial)
Procedure:
-
Reactant Preparation: In the reaction vessel, dissolve the alkyne derivative (1.0 eq.) and the azide partner (1.0-1.2 eq.) in the chosen solvent system.
-
Catalyst Premix: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water) and the ligand (e.g., 50 mM THPTA in water). Just before use, mix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is a good starting point.
-
Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Reaction Initiation: Add the catalyst premix to the reactant solution to achieve a final copper concentration of 50-250 µM.[18] Then, add the sodium ascorbate solution to a final concentration of approximately 5 mM to initiate the reaction.[18]
-
Reaction: Cap the vessel and allow the reaction to proceed at room temperature for 1-4 hours. For less reactive substrates, gentle heating (e.g., 45 °C) may be required.[22]
-
Work-up and Purification: The work-up procedure will depend on the nature of the product. For small molecules, a simple extraction with an organic solvent followed by washing and drying may be sufficient. For biomolecules, purification can be achieved by size-exclusion chromatography, dialysis, or precipitation.[15][22]
Data Presentation
The efficiency of CuAAC reactions can vary depending on the substrates, catalyst system, and reaction conditions. The following tables provide representative quantitative data for CuAAC reactions with substrates analogous to the derivatives of "this compound".
Table 1: Representative Reaction Conditions and Yields for CuAAC
| Alkyne Partner | Azide Partner | Copper Source / Ligand | Solvent | Temp. (°C) | Time | Yield (%) |
| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O (1:1) | RT | 1-2 h | >95 |
| Propargyl Alcohol | Benzyl Azide | CuSO₄·5H₂O / THPTA | Water | RT | 1 h | ~99 |
| Hex-1-yne | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | RT | 3 h | >95[23] |
| Phenylacetylene | Phenyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | RT | 30 min | >95[23] |
| Propiolamide derivative | Coumarin Azide | CuSO₄·5H₂O / THPTA | Water | RT | < 30 min | >90[24] |
Table 2: Catalyst Loading and Reaction Times for a Model CuAAC Reaction (Benzyl Azide and Phenylacetylene) [23]
| Catalyst Loading (mol %) | Temperature (°C) | Time for >95% Conversion |
| 0.5 | RT | 5 min |
| 0.1 | RT | 30 min |
| 0.05 | RT | 1 h |
| 0.05 | 50 | 30 min |
Visualizations
Caption: Synthetic route to an alkyne derivative.
Caption: Synthetic route to an azide derivative.
References
- 1. bioclone.net [bioclone.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Substitution (Mesylate) - Azide [commonorganicchemistry.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry [organic-chemistry.org]
- 18. jenabioscience.com [jenabioscience.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. glenresearch.com [glenresearch.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for tert-Butyl but-3-en-1-ylcarbamate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl but-3-en-1-ylcarbamate as a functional monomer in polymer chemistry. The protocols detailed below describe its polymerization via free-radical initiation and the subsequent deprotection to yield a primary amine-functionalized polymer, poly(but-3-en-1-amine). This versatile polymer serves as a valuable platform for further modification and conjugation, with wide-ranging applications in biomedical fields.
Application Notes
This compound is a valuable monomer for the synthesis of functional polymers. The presence of the terminal alkene allows for polymerization, while the tert-butoxycarbonyl (Boc) protecting group provides a latent primary amine functionality. This protected amine is stable during polymerization and can be readily removed under acidic conditions to yield a polyamine.
The resulting polymer, poly(but-3-en-1-amine), is a cationic polyelectrolyte with a high density of primary amine groups. These amines can be further functionalized, making this polymer an excellent scaffold for various applications, including:
-
Drug Delivery: The primary amines can be conjugated with therapeutic agents, targeting ligands, or imaging agents.
-
Gene Delivery: The cationic nature of the polymer allows for complexation with negatively charged nucleic acids (DNA, siRNA), facilitating their delivery into cells.
-
Biomaterials and Tissue Engineering: The polymer can be crosslinked to form hydrogels or used to modify surfaces to enhance biocompatibility and promote cell adhesion.
The polymerization of allylic monomers can sometimes be challenging, potentially resulting in lower molecular weight polymers due to degradative chain transfer.[1] However, polymerization of the hydrochloride salt of similar amine-containing monomers in aqueous media has been shown to yield higher molecular weight polymers.[1]
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes the synthesis of poly(this compound) using a free-radical initiator.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) (initiator)
-
Deionized water
-
Methanol
-
Nitrogen gas
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Oil bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 g of this compound in 50 mL of deionized water.
-
Add 0.2 g of AAPH to the solution.
-
Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 60°C.
-
Stir the reaction mixture under a nitrogen atmosphere for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to 500 mL of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with an additional 100 mL of cold methanol.
-
Dry the polymer in a vacuum oven at 40°C overnight to obtain the final product, poly(this compound).
Protocol 2: Deprotection of Poly(this compound)
This protocol outlines the removal of the Boc protecting group to yield poly(but-3-en-1-amine hydrochloride).
Materials:
-
Poly(this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolve 2 g of poly(this compound) in 20 mL of dichloromethane in a round-bottom flask.
-
Slowly add 20 mL of trifluoroacetic acid to the solution while stirring.
-
Stir the mixture at room temperature for 2 hours. The deprotection can be monitored by ¹H NMR by observing the disappearance of the tert-butyl signal.[2]
-
Precipitate the deprotected polymer by adding the reaction mixture dropwise to 200 mL of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by vacuum filtration.
-
Wash the polymer with 50 mL of cold diethyl ether.
-
Dry the polymer under vacuum to yield poly(but-3-en-1-amine trifluoroacetate). To obtain the hydrochloride salt, the polymer can be dissolved in water, neutralized with a base, and then precipitated from a hydrochloric acid solution.
Data Presentation
The following table summarizes illustrative quantitative data for the free-radical polymerization of this compound. Note that these are representative values and actual results may vary depending on specific experimental conditions.
| Monomer:Initiator Ratio (mol/mol) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1 | 24 | 85 | 15,000 | 1.8 |
| 200:1 | 24 | 82 | 25,000 | 1.9 |
| 500:1 | 24 | 75 | 40,000 | 2.1 |
Mn = Number-average molecular weight, PDI = Polydispersity index.
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of poly(but-3-en-1-amine).
Caption: Reaction scheme for polymerization and subsequent deprotection.
References
Application Notes: Thiol-Ene "Click" Chemistry as a Versatile Bioconjugation Strategy
Introduction
While "tert-butyl but-3-en-1-ylcarbamate" is not established as a linker in bioconjugation literature, its core structural motifs—a terminal alkene and a protected amine—are foundational to a powerful and widely used class of bioconjugation reactions. Specifically, the terminal alkene is a key functional group for the thiol-ene "click" reaction , a highly efficient and bioorthogonal method for covalently linking molecules.[1][2][3] These notes, therefore, focus on the principles and applications of using terminal alkene-containing linkers in thiol-ene bioconjugation, providing a relevant and practical guide for researchers in drug development and chemical biology.
The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether bond.[1][4] This reaction is prized for its high efficiency, rapid kinetics, and compatibility with biological systems and aqueous environments.[4][5] The reaction can be initiated by light (photo-initiated) or heat, with phot initiation being more common in bioconjugation to allow for spatial and temporal control under mild conditions.[1]
Key Features and Advantages of Thiol-Ene Bioconjugation
The thiol-ene reaction offers several advantages that make it a valuable tool for creating well-defined bioconjugates, from modified peptides to complex antibody-drug conjugates (ADCs).[6][7][8]
| Feature | Description | Reference |
| High Efficiency & Yield | The reaction proceeds rapidly to completion, often with quantitative or near-quantitative yields, minimizing the need for excess reagents. | [1][4] |
| Bioorthogonality | Alkenes and thiols are largely unreactive with most biological functional groups, ensuring specific conjugation without side reactions. | [4] |
| Biocompatible Conditions | Photo-initiated reactions can be performed in aqueous buffers, at physiological pH, and at room temperature, preserving the structure and function of sensitive biomolecules. | [2][3][5] |
| Stable Thioether Linkage | The resulting thioether bond is highly stable under most physiological conditions, a critical feature for in vivo applications. | [1] |
| Spatial & Temporal Control | Using light as an initiator allows for precise control over when and where the conjugation reaction occurs, enabling applications like hydrogel patterning.[9][10] | [1][9][10] |
| Functional Group Tolerance | The reaction is compatible with a wide range of functional groups present in peptides, proteins, and other biomolecules. | [4] |
Experimental Protocols
The following protocols are generalized for the photo-initiated thiol-ene conjugation of a cysteine-containing peptide or protein with a terminal alkene-functionalized molecule. For this example, we will consider a generic linker: Boc-NH-(CH₂)n-CH=CH₂ , which represents a class of molecules structurally analogous to this compound.
Protocol 1: Photo-initiated Thiol-Ene Conjugation of a Peptide
This protocol describes the conjugation of a cysteine-containing peptide with an alkene-linker in solution.
Materials:
-
Cysteine-containing peptide
-
Alkene-functionalized linker (e.g., Boc-protected amino-alkene)
-
Photoinitiator (e.g., Irgacure 2959 for aqueous solutions, or 2,2-dimethoxy-2-phenylacetophenone (DPAP) for organic solvents)[5][11]
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
UV lamp (365 nm)
-
Reaction vessel (e.g., quartz cuvette or glass vial)
-
HPLC system for analysis and purification
Procedure:
-
Reagent Preparation:
-
Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mM.
-
Dissolve the alkene-linker in the same buffer to a concentration 1.5 to 3-fold molar excess relative to the peptide.
-
Prepare a stock solution of the photoinitiator (e.g., 100 mM Irgacure 2959 in DMSO or water).
-
-
Reaction Setup:
-
In the reaction vessel, combine the peptide solution and the alkene-linker solution.
-
Add the photoinitiator stock solution to the reaction mixture to achieve a final concentration of 1-10 mM.
-
Ensure the solution is thoroughly mixed. To prevent oxidation of the thiol, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon).
-
-
Photochemical Reaction:
-
Place the reaction vessel under the UV lamp (365 nm).
-
Irradiate the mixture for a period ranging from 5 to 60 minutes. Reaction times can be optimized, with some reactions reaching completion in as little as 6 minutes.[2]
-
The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or LC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete (as determined by the consumption of the starting materials), the desired bioconjugate can be purified from unreacted starting materials and initiator byproducts using RP-HPLC.
-
The identity and purity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS).
-
Quantitative Data Summary
The efficiency of thiol-ene reactions can be very high, though it is dependent on factors such as the specific substrates, solvent, and initiator used.
| Substrates | Initiator | Solvent | Reaction Time | Yield/Conversion | Reference |
| Peptide with Allyl-Gly | DPAP/MAP | DMF (on resin) | Not specified | >95% Purity | [11] |
| Glutathione + Allyl Alcohol | Irgacure 2959 | Aqueous | 20 min (batch) | Quantitative | [5][12] |
| Thiolated Transferrin + Allyl Sulfide Hydrogel | LAP | Aqueous | 180 s | Maximal Patterning | [9] |
| Peptide Bicyclization | TAIC | Aqueous | 6 min | High Yield | [2] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 7. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 8. abzena.com [abzena.com]
- 9. A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl but-3-en-1-ylcarbamate
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl but-3-en-1-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the synthesis of this compound?
The most frequent cause of low yield is incomplete reaction. This can stem from several factors, including suboptimal reaction conditions, insufficient reaction time, or the use of impure or degraded starting materials, particularly the 3-buten-1-amine and di-tert-butyl dicarbonate (Boc₂O).
Q2: How can the progress of the reaction be effectively monitored?
Reaction progress is best monitored by Thin-Layer Chromatography (TLC). The starting material, 3-buten-1-amine, is a polar compound and will have a low retention factor (Rf). The product, being less polar, will have a higher Rf. Staining the TLC plate with ninhydrin is highly effective, as it will stain the primary amine starting material (typically a pink or purple spot) but not the fully reacted carbamate product. The disappearance of the amine spot indicates reaction completion.
Q3: What are the potential side products in this reaction?
The primary side product to consider is the N,N-di-Boc-protected amine, which can form if a significant excess of Boc₂O is used in conjunction with a strong base. Another potential, though less common, side reaction is the formation of a urea derivative if the Boc₂O has degraded.
Q4: Is a base always necessary for this reaction?
While a base like triethylamine (TEA) or sodium bicarbonate is commonly used to neutralize the acidic byproduct and enhance the nucleophilicity of the amine, it is not always strictly required. Reactions in alcoholic solvents such as methanol have been shown to proceed rapidly even without a base. However, for consistent and high yields, employing a base is standard practice.
Troubleshooting Guide
Problem: Low or No Product Formation
Question: My TLC or LC-MS analysis shows very low conversion to this compound. What are the likely causes and how can I resolve this?
Answer: Low conversion is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry.
-
Reagent Quality:
-
3-Buten-1-amine: This starting material can be volatile and may degrade upon storage. Ensure it is of high purity. If its purity is questionable, consider distillation before use.
-
Di-tert-butyl dicarbonate (Boc₂O): Boc anhydride is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or ensure it has been stored properly in a desiccator.
-
Solvent: Ensure the solvent is anhydrous, especially for aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Water can hydrolyze the Boc anhydride.
-
-
Reaction Conditions:
-
Base: If using a liquid base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), ensure it is dry. The choice of base can be critical; for sensitive substrates, a milder base like sodium bicarbonate in a biphasic system may yield better results.
-
Temperature: The reaction is typically initiated at 0°C and allowed to warm to room temperature. If the reaction is sluggish, ensure it has been allowed to stir long enough (4-16 hours). Avoid excessive heating, as it can promote side reactions.
-
-
Stoichiometry:
-
Ensure the molar ratios are correct. A slight excess of Boc₂O (1.1 to 1.2 equivalents) is generally recommended to drive the reaction to completion.
-
Problem: Difficult Product Isolation and Purification
Question: I am experiencing significant product loss during the aqueous workup and extraction phase. How can I improve recovery?
Answer: The product, this compound, has moderate polarity and may have some solubility in the aqueous phase, leading to losses during extraction.
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Improve Extraction Efficiency: During the workup, wash the organic layer with brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
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Avoid Emulsions: If an emulsion forms during extraction, adding more brine can help break it.
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Control pH: Avoid washing with strong acids, as this can cause partial or complete cleavage of the acid-labile Boc protecting group. A wash with a dilute, weak acid (e.g., 5% citric acid solution) followed by a weak base (e.g., saturated sodium bicarbonate solution) is generally safe.
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Purification: If the crude product is not pure enough after extraction, column chromatography is the most effective purification method. A gradient of ethyl acetate in hexanes is typically effective for separating the product from non-polar impurities and unreacted Boc₂O.
Data Presentation
The choice of reaction conditions can significantly impact the yield and purity of this compound. The following table summarizes common conditions.
| Condition Set | Boc₂O (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Standard Aprotic | 1.1 | TEA (1.5) | DCM | 0 to RT | 4-6 | >90 |
| Biphasic | 1.2 | NaHCO₃ (sat. aq) | Dioxane/H₂O | RT | 12-16 | >95 |
| Base-Free | 1.1 | None | Methanol | RT | 2-4 | ~90 |
| DMAP Catalysis | 1.1 | TEA (1.2) + DMAP (0.1) | Acetonitrile | RT | 1-2 | >95 |
Experimental Protocols
Standard Protocol for Synthesis of this compound
This protocol describes a standard, reliable method for the N-Boc protection of 3-buten-1-amine.
Materials:
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3-buten-1-amine (1.0 eq.)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
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Triethylamine (TEA) (1.5 eq.)
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Dichloromethane (DCM), anhydrous
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Deionized Water
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-buten-1-amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.
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Reaction: Cool the mixture to 0°C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 5 minutes.
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Stirring: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting amine.
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Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extraction: Extract the aqueous layer twice more with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification (Optional): If necessary, purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Reaction Pathway
Caption: Chemical synthesis pathway for this compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low synthesis yield.
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl but-3-en-1-ylcarbamate
Welcome to the technical support center for the synthesis and optimization of Tert-butyl but-3-en-1-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the Boc protection of 3-buten-1-amine using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).
Issue 1: Incomplete or Slow Reaction
Symptom: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of the starting material (3-buten-1-amine) remaining after the expected reaction time.
| Potential Cause | Suggested Solution |
| Insufficient Reagent | Ensure at least a stoichiometric amount (1.0-1.2 equivalents) of Boc₂O is used. For less reactive amines, a slight excess (up to 1.5 equivalents) may be beneficial.[1] |
| Low Reaction Temperature | While the reaction often proceeds at room temperature, gentle heating to 40-50 °C can increase the reaction rate, especially if the amine is not highly reactive.[2] |
| Inadequate Mixing | Ensure vigorous stirring to maintain a homogenous reaction mixture, particularly if the reagents have different solubilities. |
| Poor Amine Nucleophilicity | Although 3-buten-1-amine is a primary aliphatic amine and generally reactive, any impurities or suboptimal pH could reduce its nucleophilicity. Ensure the starting material is pure. |
| Solvent Effects | The choice of solvent can influence the reaction rate. Consider switching to or using a co-solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[2] |
Issue 2: Formation of Side Products
Symptom: TLC or LC-MS analysis indicates the presence of unexpected products in the reaction mixture.
| Potential Side Product | Potential Cause | Suggested Solution |
| Di-Boc protected amine | Use of a large excess of Boc₂O or prolonged reaction times at elevated temperatures. | Use a controlled amount of Boc₂O (1.0-1.2 equivalents) and monitor the reaction progress closely by TLC to avoid over-reaction. |
| Urea formation | This is less common with primary amines but can occur under certain conditions, especially at higher temperatures. | Maintain a moderate reaction temperature (room temperature to 40 °C). |
| Reaction with the alkene | The double bond in 3-buten-1-amine is generally stable under standard Boc protection conditions. However, strongly acidic or radical conditions should be avoided. | Use standard, mild Boc protection conditions. Avoid strong acids or radical initiators in the reaction mixture. |
Issue 3: Difficulties in Product Purification
Symptom: Challenges in isolating the pure this compound from the crude reaction mixture.
| Problem | Potential Cause | Suggested Solution |
| Co-elution of product and impurities during column chromatography | Inappropriate solvent system for chromatography. | Optimize the mobile phase for flash column chromatography. A gradient of ethyl acetate in hexanes (e.g., 0% to 30%) is a good starting point. Use TLC to determine the optimal solvent system for separation. |
| Product is an oil and difficult to handle | This is the expected physical state of the product. | After purification, remove the solvent under reduced pressure. For final drying, a high-vacuum pump can be used to remove residual solvent. |
| Presence of residual Boc anhydride or its byproducts | Incomplete quenching or washing during the workup. | During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted Boc anhydride and acidic byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and straightforward method is the reaction of 3-buten-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2][3] This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the Boc anhydride.[1]
Q2: Is a base always necessary for the Boc protection of 3-buten-1-amine?
A2: While the reaction can proceed without a base, it is generally recommended to use one. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), neutralizes the acidic byproduct (a carboxylic acid derivative) formed during the reaction, which drives the equilibrium towards the product and prevents the protonation of the starting amine.[4]
Q3: What are the recommended reaction conditions (solvent, temperature, time)?
A3: Typical conditions involve dissolving 3-buten-1-amine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), adding a base (like triethylamine), followed by the addition of Boc₂O. The reaction is often carried out at room temperature for a few hours to overnight.[2] Reaction progress should be monitored by TLC.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method. The starting amine is much more polar than the Boc-protected product. You can visualize the spots using a ninhydrin stain, which will stain the primary amine (starting material) purple or blue, while the product will not stain or will show a much fainter color.
Q5: What is a standard workup and purification procedure for this reaction?
A5: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is often purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general procedure for the Boc protection of 3-buten-1-amine.
Materials:
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3-buten-1-amine
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for column chromatography
Procedure:
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In a round-bottom flask, dissolve 3-buten-1-amine (1.0 equivalent) in DCM or THF (approximately 0.1-0.5 M concentration).
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Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
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Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
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Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
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Once the reaction is complete, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Primary Cause | Recommended Action |
| Incomplete Reaction | Insufficient Boc₂O or low temperature | Increase Boc₂O to 1.2 eq. and/or warm to 40 °C |
| Side Product Formation | Excess Boc₂O | Use max 1.1 eq. of Boc₂O and monitor by TLC |
| Purification Difficulty | Poor separation on silica | Optimize TLC solvent system before column |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.88-5.78 (m, 1H), 5.10-5.03 (m, 2H), 4.55 (br s, 1H), 3.19 (q, J = 6.4 Hz, 2H), 2.25 (q, J = 6.8 Hz, 2H), 1.44 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 155.9, 135.0, 117.0, 79.1, 39.8, 33.8, 28.4 |
Mandatory Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: General experimental workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Incomplete Reaction
Caption: A logical workflow for troubleshooting an incomplete Boc protection reaction of 3-buten-1-amine.
References
Technical Support Center: Purification of Tert-butyl but-3-en-1-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl but-3-en-1-ylcarbamate. The following information is compiled from established purification methodologies for similar carbamate compounds and aims to address common challenges encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. The compound may be volatile, leading to loss during solvent evaporation. 2. The compound may have some solubility in the aqueous phase during workup. 3. Incomplete reaction or side reactions. | 1. Remove solvent under reduced pressure at a low temperature (e.g., water bath at 30°C).[1] 2. Minimize the volume of water used for washing and consider back-extraction of the aqueous layers. 3. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure completion before starting the purification process. |
| Product is Not Pure After Column Chromatography (Contains Starting Material) | 1. The column may have been overloaded with crude material. 2. The mobile phase (eluent) is too polar, causing co-elution. | 1. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[2] 2. Decrease the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, increase the percentage of hexane.[3] |
| Product is Not Pure After Column Chromatography (Contains Di-Boc Byproduct) | The mobile phase is not polar enough to sufficiently separate the less polar di-Boc byproduct from the desired product. | Increase the polarity of the mobile phase to ensure the di-Boc byproduct has a significantly different retention factor (Rf) and elutes much later than the mono-Boc product.[2] |
| Streaking of Spots on TLC Plate | The carbamate may be interacting with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system to improve the spot shape. |
| Difficulty with Recrystallization | 1. The chosen solvent is not ideal (too soluble or not soluble enough). 2. The solution is not saturated enough for crystals to form upon cooling. 3. The presence of impurities is inhibiting crystallization. | 1. Test a range of solvents or solvent mixtures. For similar carbamates, hexane or mixtures of benzene and hexane have been used.[1] 2. Concentrate the solution further before cooling. 3. Attempt to purify the material first by column chromatography to remove impurities that may interfere with crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Flash column chromatography on silica gel is a widely effective method for purifying carbamates.[2] This technique is well-suited for separating the target compound from starting materials, byproducts, and other impurities. Recrystallization can also be employed if the crude product is of sufficient purity.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation during column chromatography.[2] Staining with potassium permanganate or p-anisaldehyde can be used for visualization, as the double bond in the butenyl group should react.
Q3: What are some common impurities I might encounter?
A3: Common impurities may include unreacted 3-buten-1-amine, the di-Boc protected byproduct (di-tert-butyl (but-3-ene-1,1-diyl)biscarbamate), and residual reagents from the protection reaction, such as di-tert-butyl dicarbonate (Boc)₂O.[2]
Q4: Is it possible to purify this compound without column chromatography?
A4: If the reaction is very clean, it may be possible to achieve sufficient purity through a liquid-liquid extraction workup followed by recrystallization.[1][2] This typically involves washing the organic layer with dilute acidic and basic aqueous solutions to remove unreacted starting materials and other impurities.
Q5: The compound appears to be an oil. Can it be recrystallized?
A5: While many carbamates are solids, it is possible for this compound to be an oil or a low-melting solid at room temperature. If it is an oil, purification by column chromatography is the preferred method.
Experimental Protocols
Note: The following protocols are adapted from procedures for similar carbamate compounds and should be optimized for this compound.
Protocol 1: Purification by Flash Column Chromatography
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Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).
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Column Packing: Dry-pack a chromatography column with silica gel and then wet it with the chosen eluent (e.g., a mixture of hexane and ethyl acetate).[3]
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Loading: Carefully load the dissolved crude product directly onto the top of the silica gel bed.
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Elution: Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure at low temperature to yield the purified product.[3]
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a candidate solvent (e.g., hexane) with heating.[1]
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Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot solvent.
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Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Purification Workflow
References
Technical Support Center: Synthesis with Tert-butyl but-3-en-1-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl but-3-en-1-ylcarbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and their potential for side reactions?
This compound possesses three main sites susceptible to reactions: the Boc-protected amine, the terminal double bond, and the allylic position.
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Boc-Protected Amine: This site is generally stable under many conditions but can be cleaved under strong acidic conditions, leading to the free amine. The resulting tert-butyl cation can cause side reactions.
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Terminal Double Bond: The alkene can undergo various reactions such as hydrogenation, oxidation (e.g., epoxidation, dihydroxylation), hydroformylation, and polymerization.
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Allylic Position: The protons at the allylic position can be susceptible to abstraction, leading to isomerization of the double bond.
Troubleshooting Guides
This section provides detailed troubleshooting for common side reactions encountered when using this compound.
Intramolecular Cyclization
Problem: During reactions under acidic conditions, I am observing the formation of a cyclic byproduct, N-Boc-2-methylpyrrolidine, instead of the desired product.
Likely Cause: Acid-catalyzed intramolecular cyclization of the butenyl side chain onto the carbamate nitrogen is a potential side reaction. This is particularly prevalent when strong acids are used, which can also lead to Boc deprotection followed by cyclization.
Troubleshooting Workflow for Intramolecular Cyclization:
Caption: Troubleshooting workflow for intramolecular cyclization.
Experimental Protocol: Minimizing Acid-Catalyzed Cyclization
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
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Reagent Addition: Cool the solution to 0 °C. If an acidic promoter is required for the primary reaction, opt for a milder Lewis acid (e.g., ZnCl₂) or a sterically hindered Brønsted acid. Add the acid catalyst dropwise.
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Reaction Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize reaction time and prevent the formation of the cyclized byproduct.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Double Bond Isomerization
Problem: I am observing the formation of an isomeric product, Tert-butyl but-2-en-1-ylcarbamate, particularly when using basic reagents or certain transition metal catalysts.
Likely Cause: The terminal double bond can isomerize to the more thermodynamically stable internal double bond under basic conditions or in the presence of transition metals that can facilitate hydride shifts.
Troubleshooting Workflow for Double Bond Isomerization:
Caption: Troubleshooting workflow for double bond isomerization.
Polymerization
Problem: During reactions involving acidic catalysts or initiators, a significant amount of an insoluble, high molecular weight material is formed, leading to low yields of the desired product.
Likely Cause: The terminal alkene is susceptible to cationic polymerization, especially in the presence of strong Lewis or Brønsted acids.
Troubleshooting Workflow for Polymerization:
Caption: Troubleshooting workflow for polymerization.
Reactions at the Double Bond
This section covers common side reactions involving the but-3-enyl double bond.
| Reaction Type | Potential Side Product(s) | Common Conditions | Troubleshooting/Minimization |
| Hydrogenation | Over-reduction to Tert-butyl butylcarbamate | High H₂ pressure, prolonged reaction time, highly active catalyst (e.g., Pd/C). | Use a less active catalyst (e.g., Wilkinson's catalyst), lower H₂ pressure, and carefully monitor the reaction. |
| Epoxidation | Formation of diol from epoxide opening. | Acidic or aqueous conditions during work-up. | Use a buffered system for the epoxidation and perform a non-aqueous work-up. |
| Dihydroxylation | Over-oxidation to cleave the C-C bond. | Use of strong oxidizing agents (e.g., KMnO₄ under harsh conditions). | Use milder dihydroxylation conditions (e.g., OsO₄ (catalytic) with NMO, or cold, dilute KMnO₄). |
| Hydroformylation | Formation of both linear and branched aldehydes; potential for isomerization of the starting material. | High temperatures, inappropriate ligand for the rhodium catalyst. | Optimize the ligand-to-metal ratio and screen different phosphine ligands to control regioselectivity. Lower the reaction temperature. |
Experimental Protocol: Selective Hydrogenation of the Double Bond
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Catalyst Preparation: In a two-necked flask equipped with a magnetic stir bar, add Wilkinson's catalyst (Rh(PPh₃)₃Cl) (0.5-1 mol%).
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Reaction Setup: Purge the flask with hydrogen gas. Add a solution of this compound in a degassed solvent (e.g., toluene or THF).
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Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient).
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Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product, Tert-butyl butylcarbamate.
Boc Deprotection and Subsequent Side Reactions
Problem: During a reaction intended to modify the butenyl group, I am also observing the loss of the Boc protecting group. The resulting free amine then participates in unwanted reactions.
Likely Cause: The Boc group is labile to strong acids and some Lewis acids. The reaction conditions may be too harsh, leading to premature deprotection.
Troubleshooting Workflow for Unwanted Boc Deprotection:
Caption: Troubleshooting workflow for unwanted Boc deprotection.
This technical support guide is intended to assist researchers in troubleshooting common side reactions when working with this compound. For novel transformations, it is always recommended to perform small-scale test reactions to identify potential side products and optimize reaction conditions.
improving the stability of "Tert-butyl but-3-EN-1-ylcarbamate" in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of "Tert-butyl but-3-en-1-ylcarbamate" in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues related to the stability of this compound in solution, providing potential causes and recommended solutions.
Q1: My solution of this compound shows signs of degradation over time, even when stored at low temperatures. What is the likely cause?
A: The N-Boc (Tert-butyloxycarbonyl) protecting group is known to be sensitive to acidic conditions.[1][2] Even trace amounts of acid in your solvent or on your glassware can catalyze the cleavage of the Boc group, leading to the formation of the free amine (but-3-en-1-amine), isobutylene, and carbon dioxide. The allylic nature of the but-3-enyl group can further contribute to instability, particularly if acidic conditions lead to the formation of a resonance-stabilized allylic carbocation.
Recommended Solutions:
-
Use High-Purity, Anhydrous Solvents: Ensure all solvents are of high purity and anhydrous. Residual water can contribute to hydrolysis, especially under acidic or basic conditions.
-
Acid-Free Glassware: Treat glassware with a base wash (e.g., dilute ammonium hydroxide), followed by a thorough rinse with deionized water and drying to remove any acidic residues.
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Buffer the Solution: If compatible with your experimental conditions, consider using a non-nucleophilic buffer to maintain a neutral pH.
Q2: I am observing multiple unexpected peaks in my HPLC analysis after storing my compound in a chlorinated solvent like dichloromethane (DCM). What could be happening?
A: Chlorinated solvents like dichloromethane can degrade over time to produce trace amounts of hydrochloric acid (HCl), especially upon exposure to light. This in-situ generated acid is sufficient to catalyze the deprotection of the N-Boc group.[3][4]
Recommended Solutions:
-
Use Freshly Opened or Stabilized Solvents: Use a fresh bottle of solvent or a solvent that contains a stabilizer (e.g., amylene).
-
Store Solutions in the Dark: Minimize exposure of your solution to light to prevent solvent degradation.
-
Alternative Solvents: If your experiment allows, consider using non-chlorinated solvents such as acetonitrile, tetrahydrofuran (THF), or ethyl acetate.
Q3: Can this compound degrade under basic conditions?
A: While the N-Boc group is generally considered stable to basic conditions, prolonged exposure to strong bases or elevated temperatures can lead to degradation.[5] For N-Boc protected amines, especially those on heteroaromatic systems, cleavage has been observed with reagents like aqueous methanolic potassium carbonate.[5]
Recommended Solutions:
-
Avoid Strong Bases: Whenever possible, use mild bases. If strong bases are necessary, keep the reaction time and temperature to a minimum.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TTC) or LC-MS to monitor the stability of the starting material throughout the experiment.
Q4: I am performing a reaction at an elevated temperature and notice significant loss of my starting material. Is this compound thermally labile?
A: Yes, N-Boc protected amines can undergo thermal deprotection at temperatures typically around 150°C or higher.[3][6] The presence of solvents like methanol or 2,2,2-trifluoroethanol (TFE) can facilitate this process.[3][6]
Recommended Solutions:
-
Minimize Heat Exposure: If possible, conduct reactions at or below room temperature.
-
Solvent Selection: Be aware that certain solvents can promote thermal deprotection. If high temperatures are unavoidable, select a solvent that is less likely to facilitate this degradation.
Q5: What are the potential oxidative and photolytic degradation pathways for this molecule?
A: The allylic double bond in this compound is susceptible to oxidation. Oxidizing agents can lead to the formation of epoxides, diols, or other oxidation products at the double bond. Photolytic degradation, particularly under UV light, can also occur, potentially leading to cleavage of the Boc group or reactions at the double bond. Following ICH Q1B guidelines for photostability testing is recommended if the compound will be exposed to light.[4][6][7]
Recommended Solutions:
-
Inert Atmosphere: For reactions sensitive to oxidation, work under an inert atmosphere (e.g., nitrogen or argon).
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Potential Degradation Pathways
The stability of this compound is primarily influenced by the lability of the N-Boc group and the reactivity of the allylic double bond.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. www3.nd.edu [www3.nd.edu]
- 6. Designing Photostability Testing Protocols for Regulatory Submissions – StabilityStudies.in [stabilitystudies.in]
- 7. fda.gov [fda.gov]
common impurities in "Tert-butyl but-3-EN-1-ylcarbamate" and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and purification of Tert-butyl but-3-en-1-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
The most prevalent impurities are typically byproducts from the N-protection step using di-tert-butyl dicarbonate (Boc-anhydride). These include:
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Unreacted Di-tert-butyl dicarbonate (Boc-anhydride): Often remains after the reaction is complete.
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Tert-butanol: A byproduct of the Boc protection reaction.
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Starting materials: Depending on the synthetic route, residual starting materials may be present.
Q2: How can I detect the presence of these common impurities?
Several analytical techniques can be employed:
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¹H NMR Spectroscopy: Unreacted Boc-anhydride shows a characteristic singlet for the tert-butyl group. Tert-butanol also has a distinct singlet for its tert-butyl protons.
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Thin Layer Chromatography (TLC): While Boc-anhydride may not be visible with all stains (e.g., ninhydrin), it can often be visualized using other methods.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying volatile impurities like tert-butanol.
Q3: Is this compound stable during aqueous workups?
The Boc protecting group is known to be sensitive to acidic conditions. Therefore, prolonged exposure to acidic aqueous media should be avoided to prevent unwanted cleavage of the Boc group. It is generally stable to neutral or mildly basic aqueous washes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Product is contaminated with a volatile, sweet-smelling impurity. | This is likely unreacted Boc-anhydride or the tert-butanol byproduct. | 1. Rotary Evaporation/High Vacuum: Both impurities are volatile and can often be removed by prolonged rotary evaporation or by placing the sample under a high vacuum. 2. Aqueous Workup: Vigorously washing the organic layer with a saturated sodium bicarbonate solution can help hydrolyze and remove residual Boc-anhydride. |
| NMR spectrum shows a significant singlet peak corresponding to tert-butanol. | Incomplete removal of the tert-butanol byproduct. | 1. Azeotropic Distillation: An azeotropic distillation with a suitable solvent like heptane can be effective. 2. Lyophilization: Freeze-drying can effectively remove tert-butanol. 3. Aqueous Washes: Washing the organic solution with water or brine can help extract the water-miscible tert-butanol. |
| Product appears oily or fails to crystallize. | Presence of impurities hindering crystallization. | 1. Flash Column Chromatography: This is a highly effective method for separating the desired product from both polar and non-polar impurities. 2. Recrystallization: If a crude solid is obtained, recrystallization from an appropriate solvent system can yield a pure product. |
| Low yield after purification. | Product loss during aqueous workup or chromatography. | 1. Minimize Acid Exposure: During aqueous workup, use dilute acids (e.g., <0.5M HCl) for a minimal contact time if an acidic wash is necessary. 2. Optimize Chromatography: Ensure proper solvent system selection for column chromatography to achieve good separation without excessive product loss. |
Experimental Protocols
Protocol 1: Removal of Boc-anhydride and Tert-butanol by Aqueous Workup
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Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
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Transfer the solution to a separatory funnel.
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Wash the organic layer vigorously with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 1 g scale reaction). This helps to hydrolyze and remove unreacted Boc-anhydride.
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Follow with a wash using deionized water (2 x 50 mL) to remove water-soluble impurities like tert-butanol.
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Wash with brine (1 x 50 mL) to facilitate phase separation.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter and concentrate the organic solvent under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
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Adsorb the crude product onto a small amount of silica gel.
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Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes or petroleum ether).
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Load the adsorbed product onto the top of the column.
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Elute the column with a gradient of increasing polarity, typically a mixture of hexanes and ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A decision-making diagram for troubleshooting the purification of this compound.
Technical Support Center: Scale-Up Synthesis of Tert-butyl but-3-en-1-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Tert-butyl but-3-en-1-ylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
Question: Why is the reaction yield consistently low?
Answer: Low yields can stem from several factors during the reaction or work-up stages. Consider the following potential causes and solutions:
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Incomplete Reaction: The reaction may not have reached completion. Verify completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) before quenching the reaction. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
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Reagent Quality: The quality of reagents is crucial. Ensure that the starting amine (but-3-en-1-amine) is pure and that the Boc-protection reagent, typically di-tert-butyl dicarbonate (Boc)₂O, has not degraded.
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Suboptimal Temperature: The Boc protection group can be thermally unstable. Avoid prolonged exposure to temperatures above 85-90°C.[1] For many Boc protections, the reaction is performed at room temperature or slightly below to prevent side reactions.
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Work-up Losses: The product has some solubility in water.[2] During the aqueous work-up, minimize the volume of water used and perform multiple extractions with an appropriate organic solvent (e.g., CH₂Cl₂) to ensure complete recovery of the product.[1]
Question: What is causing the presence of significant impurities in the final product?
Answer: Impurities often arise from side reactions or incomplete removal during purification. Key areas to investigate include:
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Bis-Boc Protected Byproduct: If the reaction conditions are not carefully controlled, a double-Boc protected species or other side products can form. Thorough extraction during work-up is necessary to remove unreacted reagents and byproducts.[1]
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pH Control During Work-up: The Boc group is acid-labile. Prolonged exposure to acidic conditions (e.g., during an acid wash) can cause unwanted cleavage of the protecting group.[1] It is important to perform any acidic washes quickly and with dilute acid.
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Ineffective Purification: While distillation is a common purification method for this compound, residual starting materials or byproducts with similar boiling points may co-distill. Consider alternative purification methods like column chromatography for higher purity on a smaller scale or optimizing distillation conditions (e.g., fractional distillation) for larger scales.
Question: The reaction is difficult to control on a larger scale. What are the critical process parameters?
Answer: Scaling up a reaction introduces challenges related to heat and mass transfer.
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Heat Management: The reaction of amines with (Boc)₂O can be exothermic. On a large scale, efficient heat dissipation is critical to prevent temperature spikes that could lead to side reactions or degradation. Ensure the reactor has adequate cooling capacity and consider a semi-batch process where one reagent is added portion-wise to control the reaction rate and temperature.
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Stirring and Agitation: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in lower yields and increased impurities. Vigorous agitation can sometimes lower yields in carbamate synthesis; optimal stirring rates should be determined empirically.[2] The type of impeller and reactor geometry are important considerations for achieving homogeneity.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for this compound?
The most common and straightforward method is the reaction of but-3-en-1-amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base (like triethylamine or sodium bicarbonate) and a suitable solvent (such as dichloromethane, THF, or ethyl acetate). This method is generally high-yielding and amenable to scale-up.
What are the key safety considerations for the scale-up synthesis?
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But-3-en-1-amine: This starting material is flammable and corrosive. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE).
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(Boc)₂O: While relatively stable, it can decompose upon heating, releasing carbon dioxide gas. This can lead to pressure build-up in a closed system. Ensure adequate venting.
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Solvents: Many solvents used in the synthesis (e.g., THF, CH₂Cl₂) are flammable and/or toxic. All operations should be conducted in a well-ventilated fume hood or an appropriately rated production facility.
How should the final product be stored?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3] Like other amines and carbamates, it can be sensitive to air and moisture over long periods. Storage under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.[1]
Data and Protocols
Table 1: Comparison of Conditions for Boc-Protection of Amines
| Parameter | Method A (Lab Scale) | Method B (Scale-Up Consideration) | Reference |
| Amine Substrate | 1,2-Ethanediamine | Generic Primary Amine | [1] |
| Boc Reagent | tert-Butyl phenyl carbonate | Di-tert-butyl dicarbonate | [1][4] |
| Solvent | Absolute Ethanol | Tetrahydrofuran (THF) | [1][4] |
| Base | None (reagent acts as base) | Triethylamine | [4] |
| Temperature | 80°C (Reflux) | Ice bath to Room Temp | [1][4] |
| Reaction Time | 18 hours | 18 hours (overnight) | [1][4] |
| Yield | 51-65% | High-yielding (not specified) | [1][4] |
| Work-up | Acid/Base Extraction | Aqueous Wash & Extraction | [1][4] |
Note: Data is adapted from syntheses of analogous carbamates and should be considered as a starting point for optimization.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis.
Materials:
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But-3-en-1-amine
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Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve but-3-en-1-amine (1.0 eq) in dichloromethane (approx. 0.2 M solution).
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Cool the solution to 0°C using an ice bath.
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Add triethylamine (1.1 eq) to the solution.
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Add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer twice with dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a liquid or low-melting solid.
Visualizations
Workflow and Decision Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up synthesis issues.
References
Technical Support Center: Monitoring Tert-butyl but-3-EN-1-ylcarbamate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Tert-butyl but-3-EN-1-ylcarbamate" reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of a reaction involving this compound?
A1: The most common and effective methods for monitoring the reaction progress are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The choice of method depends on the specific reaction, available equipment, and the level of detail required.
Q2: How can I use Thin-Layer Chromatography (TLC) to quickly check my reaction?
A2: TLC is a rapid and cost-effective method to qualitatively monitor your reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate, you can observe the consumption of the starting material and the appearance of the product. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot with a different Rf value.[2]
Q3: What are typical TLC conditions for analyzing this compound?
A3: A common mobile phase for carbamates is a mixture of ethyl acetate and hexane. The exact ratio can be optimized, but a good starting point is 20-30% ethyl acetate in hexane.[3] Visualization can be achieved using UV light (if the product is UV active), or by staining with potassium permanganate, ninhydrin (for the starting amine if applicable), or p-anisaldehyde stain.[2][4][5]
Q4: What should I look for in the ¹H NMR spectrum to confirm the formation of a product from this compound?
A4: In the ¹H NMR spectrum, you should look for the characteristic signals of the Boc group, which is a singlet at approximately 1.4-1.5 ppm integrating to 9 protons.[2][6] Additionally, you should observe the disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the product. For this compound itself, key signals include those for the terminal alkene protons and the protons adjacent to the nitrogen.[7]
Q5: Can I use GC-MS to monitor my reaction? Are there any potential issues?
A5: Yes, GC-MS can be a powerful tool for monitoring reactions involving this compound, providing information on both the retention time and mass of the components.[8][9] However, a potential issue with Boc-protected amines is thermal decomposition in the hot GC injection port, which can lead to the formation of the unprotected amine and other byproducts, potentially causing analytical errors.[10] It is advisable to use a lower injection port temperature if possible.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Q: My TLC/HPLC analysis shows a large amount of unreacted starting material even after the recommended reaction time. What could be the problem?
A: This is a common issue that can stem from several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction conversion.
-
Reagent Quality : Ensure all reagents, especially those susceptible to hydrolysis like chloroformates or isocyanates, are fresh and pure.[1] The starting amine should be dry.
-
Anhydrous Conditions : Many reactions involving carbamates are moisture-sensitive. The presence of water can lead to the formation of byproducts such as symmetric ureas.[1] Use anhydrous solvents and properly dried glassware.
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Reaction Temperature : The reaction temperature may be too low. Consider gradually increasing the temperature in 5-10°C increments while monitoring the reaction.[11]
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Catalyst/Reagent Activity : If the reaction uses a catalyst or a specific reagent, its activity might be compromised. Use a fresh batch or a different supplier.
Issue 2: Formation of Multiple Products/Impurities
Q: My reaction mixture shows multiple spots on TLC or several peaks in HPLC/GC-MS. How can I identify the main byproduct and minimize its formation?
A: The formation of multiple products indicates side reactions. A systematic approach is needed to identify and mitigate these.
Caption: Logical workflow for identifying and minimizing byproducts.
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Symmetrical Urea : A common byproduct is the formation of symmetrical urea, especially when using isocyanates or in the presence of moisture.[1] To minimize this, ensure strict anhydrous conditions and consider the order of reagent addition.
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N-alkylation : N-alkylation of the starting amine can occur as a side reaction.[1] This can sometimes be mitigated by adjusting the base or the reaction temperature.
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Thermal Decomposition : Elevated temperatures can lead to the decomposition of the carbamate product or intermediates.[11] If you suspect this, try running the reaction at a lower temperature.
Data Presentation
Table 1: Summary of Analytical Methods for Monitoring Reactions
| Analytical Method | Principle | Information Obtained | Common Issues |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Qualitative assessment of reaction completion, identification of major components. | Co-elution of spots, low sensitivity for some compounds. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity. | Quantitative analysis of reactants and products, impurity profiling. | Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | Identification of volatile components and byproducts. | Thermal decomposition of Boc-protected compounds.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of nuclear spin in a magnetic field. | Structural confirmation of products, reaction kinetics. | Lower sensitivity compared to MS, requires higher sample concentration. |
Table 2: Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Characteristic Signal |
| ¹H NMR (in CDCl₃) | Boc group | ~1.45 ppm (singlet, 9H)[2][6] |
| Alkene Protons | ~5.8 ppm (m, 1H), ~5.1 ppm (m, 2H)[7] | |
| CH₂ adjacent to NH | ~3.2 ppm (t, 2H)[7] | |
| CH₂ adjacent to alkene | ~2.3 ppm (q, 2H) | |
| ¹³C NMR (in CDCl₃) | Boc C=O | ~156 ppm[6] |
| Boc C(CH₃)₃ | ~79 ppm[6] | |
| Boc C(CH₃)₃ | ~28.5 ppm[6] | |
| Mass Spectrometry (ESI+) | Molecular Ion | [M+H]⁺, [M+Na]⁺ |
| Fragment Ions | [M-56]⁺ (loss of isobutylene), [M-100]⁺ (loss of Boc group), m/z 57 (t-Bu⁺)[2] | |
| IR Spectroscopy | C=O stretch (carbamate) | ~1680 - 1720 cm⁻¹ (strong, sharp)[2] |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
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Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the plate: Using a capillary tube, spot the starting material (dissolved in a suitable solvent), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the pencil line.
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Develop the plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the pencil line. Close the chamber and allow the solvent to run up the plate.
-
Visualize the plate: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under UV light (254 nm) if applicable.[4]
-
Stain the plate (if necessary):
-
Potassium Permanganate Stain: Dip the plate in a solution of KMnO₄ (3g), K₂CO₃ (20g), 5% NaOH (5 mL), and H₂O (300 mL). Gently heat the plate with a heat gun until spots appear. Oxidizable compounds will appear as yellow/brown spots on a purple background.[5]
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Ninhydrin Stain: Dip the plate in a ninhydrin solution and gently heat. Primary and secondary amines will appear as pink or purple spots. The Boc-protected product should not stain or will only appear upon strong heating.[2]
-
Protocol 2: Sample Preparation for ¹H NMR Analysis
-
Take an aliquot: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Work-up (if necessary): If the reaction mixture contains non-volatile components that could interfere with the NMR spectrum, perform a mini-workup. Dilute the aliquot with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent: Evaporate the solvent under reduced pressure.
-
Prepare the NMR sample: Dissolve the residue in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the spectrum: Acquire a standard ¹H NMR spectrum. Analyze the spectrum for the disappearance of starting material signals and the appearance of product signals.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. TLC stains [reachdevices.com]
- 6. benchchem.com [benchchem.com]
- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 8. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. h-brs.de [h-brs.de]
- 10. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
preventing polymerization of "Tert-butyl but-3-EN-1-ylcarbamate"
Welcome to the technical support center for Tert-butyl but-3-en-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and handling of this compound, with a primary focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is polymerization a concern?
A1: this compound is a chemical compound containing a vinyl group and a carbamate functional group. The presence of the carbon-carbon double bond (vinyl group) makes the molecule susceptible to polymerization, a process where individual monomer units link together to form long chains or networks.[1][2] This can lead to a loss of the desired monomer, changes in physical properties (e.g., increased viscosity or solidification), and potential failure of experiments or syntheses.
Q2: What are the primary factors that can initiate the polymerization of this compound?
A2: Polymerization is typically initiated by the formation of free radicals.[1][3] The primary factors that can trigger free radical formation and subsequent polymerization include:
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Heat: Elevated temperatures can cause the spontaneous formation of radicals.
-
Light: UV radiation can provide the energy to initiate polymerization.
-
Contaminants: Impurities, particularly peroxides or metal ions, can act as initiators.[4]
-
Oxygen: While sometimes required for certain inhibitors to be effective, oxygen can also contribute to the formation of peroxides, which are polymerization initiators.
Q3: How should I properly store this compound to prevent polymerization?
A3: Proper storage is crucial for maintaining the stability of the compound. General recommendations include:
-
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is often recommended.
-
Inhibitors: The product may be supplied with a polymerization inhibitor. It is important to ensure the inhibitor is present and at an effective concentration.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides, unless a specific inhibitor that requires oxygen is in use.
-
Container: Use a clean, tightly sealed container made of an inert material.
Q4: What are polymerization inhibitors and how do they work?
A4: Polymerization inhibitors are chemical compounds added to monomers to prevent premature polymerization.[3] They function by reacting with and neutralizing free radicals as they form, thus terminating the polymerization chain reaction.[3] Common classes of inhibitors for vinyl compounds include phenolic compounds (like hydroquinone), nitroxides, and certain quinones.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot issues related to the polymerization of this compound.
Problem: The viscosity of my this compound has increased, or it has solidified.
This is a strong indication that polymerization has occurred. The following flowchart can help you identify the potential cause and take corrective action.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. Radical polymerization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions of Tert-butyl but-3-en-1-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving Tert-butyl but-3-en-1-ylcarbamate.
General Catalyst Selection Workflow
Choosing the right catalyst is crucial for a successful reaction. The following workflow provides a general guideline for your selection process.
Caption: General workflow for catalyst selection and reaction optimization.
Section 1: Wacker-Type Oxidation
The Wacker-type oxidation transforms the terminal alkene of this compound into a methyl ketone. The choice of catalyst and oxidant is critical for achieving high yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst systems for the Wacker oxidation of N-Boc protected homoallylamines?
A1: The two main systems are the traditional Tsuji-Wacker conditions and modern catalyst-controlled systems.
-
Tsuji-Wacker Conditions : Typically use a palladium(II) salt like PdCl₂ with a copper co-catalyst (e.g., CuCl) and oxygen as the terminal oxidant in a DMF/water solvent mixture.[1]
-
Catalyst-Controlled Systems : A notable example is the [Pd(Quinox)] catalyst system, which uses tert-butyl hydroperoxide (TBHP) as the oxidant. This system is designed to overcome substrate control and often provides higher selectivity for the methyl ketone product.[1][2]
Q2: Why is my Wacker oxidation producing a mixture of ketone and aldehyde?
A2: Aldehyde formation is a common side reaction in Wacker oxidations. Under traditional Tsuji-Wacker conditions, substrate-directing effects can influence regioselectivity, sometimes leading to the anti-Markovnikov aldehyde product.[2] Catalyst systems like [Pd(Quinox)]-TBHP are specifically designed to be highly selective for the methyl ketone, minimizing aldehyde formation.[1][2]
Q3: Can the Boc-protecting group interfere with the Wacker oxidation?
A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under Wacker oxidation conditions. Both single Boc-protected and other protected amines have been shown to be suitable substrates, yielding the desired ketone products in good yields.[1]
Troubleshooting Guide
Caption: Troubleshooting decision tree for Wacker-type oxidation.
Catalyst System Comparison
| Catalyst System | Pd Catalyst | Co-catalyst / Oxidant | Solvent | Temperature | Typical Yield | Selectivity (Ketone:Aldehyde) |
| Tsuji-Wacker | PdCl₂ (10-30 mol%) | CuCl (1 equiv) / O₂ | DMF/H₂O (7:1) | Room Temp. | Moderate | Variable, can be low (e.g., 85:15) |
| [Pd(Quinox)]-TBHP | [Pd(Quinox)Cl₂] (5 mol%) | TBHP (12 equiv) | CH₂Cl₂ | Room Temp. | Good to Excellent | High (>95:5) |
Data synthesized from literature reports.[1][2]
Experimental Protocol: [Pd(Quinox)]-TBHP System
This protocol is adapted from literature procedures for the oxidation of protected allylic amines.[1]
-
Catalyst Preparation: In a round-bottomed flask protected from light, add [Pd(Quinox)Cl₂] (0.05 equiv) and AgSbF₆ (0.125 equiv).
-
Solvent Addition: Add anhydrous CH₂Cl₂ (approx. 3 mL for a 1 mmol scale reaction) and stir the mixture for 10 minutes.
-
Oxidant Addition: Add aqueous 70% wt/wt TBHP (12 equiv) followed by the remaining CH₂Cl₂ (approx. 5 mL). The mixture should turn a deep orange color.
-
Substrate Addition: Stir for another 10 minutes before adding this compound (1.0 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired methyl ketone.
Section 2: Olefin Metathesis
Olefin metathesis is a powerful tool for C-C bond formation. For a molecule like this compound, cross-metathesis (CM) with another olefin is a common application. If the substrate were a diene, ring-closing metathesis (RCM) would be relevant.
Frequently Asked Questions (FAQs)
Q1: Which catalysts are recommended for cross-metathesis with an N-Boc protected amine?
A1: Ruthenium-based catalysts, commonly known as Grubbs catalysts, are the standard choice due to their high functional group tolerance, including amines and carbamates.
-
Grubbs 1st Generation (G-I): Effective for simple systems.
-
Grubbs 2nd Generation (G-II): Offers higher activity and is often the starting point for more challenging substrates.[3]
-
Hoveyda-Grubbs 2nd Generation (HG-II): Generally provides higher stability and is also highly active.[4]
Q2: My cross-metathesis reaction is giving a low yield of the desired product and a lot of homodoubled starting material. What can I do?
A2: Homodimerization is a common competing reaction in cross-metathesis. To favor the desired cross-product, you can:
-
Use one of the olefin partners in excess (typically 1.5-3 equivalents).
-
Choose a catalyst that favors the cross-product. The steric bulk of the N-heterocyclic carbene (NHC) ligand on the catalyst can influence selectivity. For some sterically hindered olefins, catalysts with less bulky ligands (e.g., N-tolyl instead of N-mesityl) can be more efficient.[5]
Q3: The amine in my substrate seems to be inhibiting the catalyst. How can I prevent this?
A3: While the Boc group reduces the nucleophilicity of the nitrogen, coordination to the ruthenium center can still occur, leading to catalyst deactivation.[4] Strategies to mitigate this include:
-
Using a more electron-deficient amine protecting group if possible.
-
Adding a mild acid (e.g., tosic acid) in stoichiometric amounts can protonate the amine, preventing coordination. This has been shown to be effective in RCM of N,N-bis(3-butenyl)amines.[6]
-
Using catalysts that are more resistant to amine coordination, such as the Hoveyda-Grubbs catalysts.
Troubleshooting Guide
Q: My metathesis reaction is not working. What should I check first? A: Start by ensuring your solvent is dry and degassed, as oxygen can deactivate the catalyst. Verify the purity of your substrate and the integrity of your catalyst, as they can degrade over time.
Q: I'm observing olefin isomerization as a side product. How can I suppress this? A: Isomerization can be caused by the formation of ruthenium-hydride species, especially at elevated temperatures. Running the reaction at a lower temperature or adding an isomerization suppressant like 1,4-benzoquinone may help, though this can sometimes reduce the reaction rate.[7]
Catalyst Selection Table for Cross-Metathesis
| Catalyst | Typical Loading (mol%) | Common Solvents | Key Characteristics |
| Grubbs I | 2-5 | CH₂Cl₂, Toluene | Good for simple, unhindered olefins. |
| Grubbs II | 1-5 | CH₂Cl₂, Toluene | Higher activity, good general-purpose catalyst. |
| Hoveyda-Grubbs II | 1-5 | CH₂Cl₂, Toluene | High stability, slower initiation, good for electron-deficient olefins. |
| Stewart-Grubbs | 2-5 | CH₂Cl₂, Toluene | Efficient for sterically hindered disubstituted olefins.[5] |
Experimental Protocol: General Cross-Metathesis
-
Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the chosen Grubbs catalyst (1-5 mol%) to a dry Schlenk flask.
-
Solvent and Substrate Addition: Dissolve this compound (1.0 equiv) and the partner olefin (1.0-3.0 equiv) in a minimal amount of anhydrous, degassed solvent (e.g., CH₂Cl₂ or toluene) and add it to the flask via cannula.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction by TLC or GC-MS. The reaction is often driven by the evolution of ethylene gas.
-
Workup: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography. Ruthenium byproducts can sometimes be removed by filtering through a pad of silica gel with a suitable solvent or by using a specific scavenger.
Section 3: Hydrogenation
Hydrogenation reduces the carbon-carbon double bond to a single bond, converting this compound to Tert-butyl butylcarbamate. This is typically a robust and high-yielding reaction.
Frequently Asked Questions (FAQs)
Q1: What are the standard catalysts for hydrogenating a terminal alkene?
A1: Heterogeneous catalysts are most common for this transformation.
-
Palladium on Carbon (Pd/C): This is the most widely used and cost-effective catalyst for simple alkene hydrogenation. It typically operates under an atmosphere of hydrogen gas (from balloon pressure to higher pressures).[8]
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A very active catalyst, often used when Pd/C is not effective.[8]
-
Raney Nickel (Ra-Ni): A less expensive alternative, but sometimes requires higher pressures and temperatures.
Q2: Will the hydrogenation conditions affect the Boc protecting group?
A2: The Boc group is stable to standard catalytic hydrogenation conditions (H₂ gas with Pd, Pt, or Ni catalysts). It is, however, labile to strong acids.[9]
Q3: My hydrogenation reaction is very slow or incomplete. What could be the issue?
A3: Several factors can lead to poor performance:
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds). Ensure high-purity materials are used.
-
Poor Catalyst Activity: The catalyst may be old or have been improperly handled. Use fresh, high-quality catalyst.
-
Insufficient Hydrogen: Ensure a good supply of hydrogen and adequate agitation (stirring) to facilitate mass transfer between the gas, liquid, and solid catalyst phases.
-
Solvent Choice: The choice of solvent can affect the reaction rate. Common solvents include methanol, ethanol, and ethyl acetate.
Catalyst System Comparison for Hydrogenation
| Catalyst | Typical Loading (wt%) | Solvent | Pressure (H₂) | Temperature | Key Characteristics |
| 10% Pd/C | 5-10 | MeOH, EtOH, EtOAc | 1-4 atm (balloon) | Room Temp. | Most common, cost-effective, reliable. |
| PtO₂ | 1-5 | MeOH, EtOH, AcOH | 1-4 atm (balloon) | Room Temp. | Highly active, good for more stubborn reductions. |
| Raney Ni | 10-20 | EtOH | 1-50 atm | Room Temp. - 50°C | Less expensive, may require more forcing conditions. |
Experimental Protocol: Catalytic Hydrogenation with Pd/C
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and a suitable solvent (e.g., methanol or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% by weight relative to the substrate) to the solution.
-
Hydrogen Atmosphere: Seal the flask and purge it with nitrogen or argon, then evacuate and backfill with hydrogen gas from a balloon (repeat 3 times).
-
Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The disappearance of the starting material indicates completion.
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps.
Section 4: Hydroformylation
Hydroformylation (or the oxo process) introduces a formyl group (-CHO) and a hydrogen atom across the double bond. For a terminal alkene like this compound, this can lead to a mixture of linear and branched aldehyde products.
Frequently Asked Questions (FAQs)
Q1: What catalysts are used for hydroformylation?
A1: Hydroformylation is typically catalyzed by complexes of cobalt or rhodium.
-
Cobalt Catalysts (e.g., HCo(CO)₄): These were the original catalysts and require high pressures and temperatures. They generally give a lower linear-to-branched aldehyde ratio.[10]
-
Rhodium Catalysts (e.g., HRh(CO)(PPh₃)₃): These are much more active, allowing for milder reaction conditions (lower pressure and temperature). The selectivity for the linear aldehyde can be tuned by the choice of phosphine or phosphite ligands.[10][11]
Q2: How can I control the regioselectivity to favor the linear aldehyde?
A2: The linear-to-branched (n/iso) ratio is highly dependent on the steric and electronic properties of the ligands on the metal center. Bulky phosphine or phosphite ligands on a rhodium catalyst generally favor the formation of the terminal, linear aldehyde due to steric hindrance in the transition state.
Q3: Can the N-Boc group direct the regioselectivity of the hydroformylation?
A3: The carbamate group is relatively non-coordinating and is unlikely to have a strong directing effect, especially given its distance from the double bond. However, in some specialized systems, directing groups can be used to control selectivity. For a simple substrate like this, selectivity will be primarily governed by the catalyst and ligand choice.
Troubleshooting Guide
Q: My hydroformylation reaction is not proceeding. What are the common issues?
A: Hydroformylation requires a mixture of CO and H₂ (syngas). Ensure your gas lines and reactor are not leaking and can hold the required pressure. The catalyst is also sensitive to oxygen, so all components should be handled under inert conditions. Catalyst precursors may require an activation step.
Q: I'm getting significant hydrogenation of my starting material to the alkane. How can I avoid this?
A: Alkene hydrogenation is a common side reaction.[11] This can often be suppressed by:
-
Adjusting the H₂/CO ratio in the syngas (a lower H₂ partial pressure can help).
-
Lowering the reaction temperature.
-
Modifying the ligand on the catalyst.
Catalyst System Comparison for Hydroformylation
| Catalyst Precursor | Ligand | Pressure (H₂/CO) | Temperature | Key Characteristics |
| Co₂(CO)₈ | None | 100-300 atm | 110-180 °C | High pressure/temp needed; lower n/iso ratio. |
| Rh(acac)(CO)₂ | PPh₃ | 10-100 atm | 60-120 °C | Milder conditions; moderate n/iso ratio. |
| Rh(acac)(CO)₂ | Bulky Phosphites (e.g., BiPhePhos) | 10-50 atm | 80-120 °C | High activity and high selectivity for the linear aldehyde. |
Experimental Protocol: General Rhodium-Catalyzed Hydroformylation
Note: This reaction must be performed in a high-pressure reactor (autoclave) by trained personnel.
-
Reactor Setup: Place the rhodium precursor (e.g., Rh(acac)(CO)₂, 0.1-1 mol%) and the desired phosphine or phosphite ligand into the autoclave liner under an inert atmosphere.
-
Substrate and Solvent: Add a solution of this compound (1.0 equiv) in a degassed solvent (e.g., toluene or THF).
-
Pressurization: Seal the autoclave, purge several times with syngas (H₂/CO, typically 1:1), and then pressurize to the desired pressure (e.g., 20-50 bar).
-
Reaction: Heat the reactor to the target temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples (if the reactor allows) and analyzing by GC-MS. A drop in pressure will also indicate gas consumption.
-
Cooling and Depressurization: Once complete, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
-
Workup and Purification: Open the reactor, remove the contents, and concentrate the solvent. The crude product can then be purified by column chromatography.
References
- 1. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.utc.edu [scholar.utc.edu]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Wacker process - Wikipedia [en.wikipedia.org]
- 8. 5.5 Reduction of Alkenes: Hydrogenation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Tert-butyl but-3-en-1-ylcarbamate and Fmoc Protecting Groups in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical synthesis, particularly in the assembly of peptides and other complex organic molecules, the strategic use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions and ensure the precise construction of target molecules. This guide provides a detailed comparative analysis of the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the less conventional Tert-butyl but-3-en-1-ylcarbamate. While the Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), information on this compound as a protecting group is less documented. This comparison, therefore, draws upon the known chemistries of the tert-butoxycarbonyl (Boc) and allylic carbamate systems to infer the properties and potential applications of this compound.
Core Chemical Characteristics
The fundamental difference between the Fmoc and this compound protecting groups lies in their cleavage conditions, which dictates their orthogonality and suitability for different synthetic strategies.
| Feature | Fmoc (9-Fluorenylmethyloxycarbonyl) | This compound |
| Chemical Structure | Fluorenylmethoxycarbonyl group attached to an amine. | Tert-butoxycarbonyl group attached to a but-3-enylamine. |
| Lability | Base-labile.[1] | Predicted to be acid-labile (Boc moiety) and potentially cleavable via palladium catalysis (but-3-enyl moiety). |
| Cleavage Conditions | Mild base, typically 20% piperidine in DMF.[1] | Strong acid (e.g., TFA) for the Boc group; Pd(0) catalysis for the allylic system. |
| Byproducts of Cleavage | Dibenzofulvene-piperidine adduct. | Isobutylene, CO2, and but-3-en-1-amine (acid cleavage); CO2 and palladium-complexed species (palladium cleavage). |
| Monitoring of Deprotection | UV absorbance of the dibenzofulvene adduct. | No standard, direct real-time monitoring method. |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc, t-butyl ethers) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1][2] | Potentially orthogonal to base-labile (e.g., Fmoc) and some acid-labile groups under specific conditions. |
Reaction Mechanisms and Workflows
The distinct cleavage mechanisms of Fmoc and this compound necessitate different synthetic workflows and considerations.
Fmoc Protection and Deprotection
The Fmoc group is introduced by reacting an amine with Fmoc-chloride or Fmoc-succinimidyl carbonate under basic conditions. Its removal is a cornerstone of Fmoc-based SPPS and proceeds via a base-induced β-elimination mechanism.
Caption: Fmoc deprotection mechanism.
This compound: A Dual-Mode Protecting Group
The protection of an amine with this compound would likely involve the reaction of but-3-en-1-amine with di-tert-butyl dicarbonate (Boc anhydride). The cleavage of this protecting group presents two distinct possibilities based on its constituent parts: the Boc group and the butenyl group.
1. Acid-Labile Cleavage (Boc Moiety): The tert-butoxycarbonyl (Boc) group is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] This is a common strategy in Boc-based SPPS.
Caption: Acid-catalyzed cleavage of a Boc group.
2. Palladium-Catalyzed Cleavage (Butenyl Moiety): Allylic carbamates can be cleaved under neutral conditions using a palladium(0) catalyst. This proceeds through the formation of a π-allyl palladium complex. While the but-3-enyl group is a homoallylic system, its cleavage via palladium catalysis is also plausible, though potentially less facile than for a simple allyl carbamate.
Caption: Proposed palladium-catalyzed cleavage.
Experimental Protocols
Detailed experimental protocols for the use of the Fmoc protecting group are well-established. Due to the limited literature on this compound as a protecting group, the following protocols for Boc protection and deprotection, and a general protocol for allylic carbamate cleavage, are provided as a likely representation of its chemical behavior.
Fmoc-Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid in 10% aqueous sodium carbonate.
-
Addition of Fmoc-OSu: Cool the solution to 0 °C and slowly add a solution of 9-fluorenylmethyloxycarbonylsuccinimide (Fmoc-OSu) (1.05 equivalents) in dioxane while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Work-up: Add water and wash with diethyl ether. Acidify the aqueous layer with HCl to precipitate the Fmoc-amino acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Fmoc-Deprotection in Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.
-
Drain and Repeat: Drain the solution and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and DMF to prepare for the next coupling step.
Inferred Protocol for Amine Protection with this compound
This protocol is based on standard Boc protection procedures.
-
Reaction Setup: Dissolve but-3-en-1-amine in a suitable solvent such as a mixture of dioxane and water.
-
Base Addition: Add a base, for instance, sodium hydroxide, to the solution.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Inferred Protocols for Deprotection of this compound
Acidic Cleavage:
-
Dissolution: Dissolve the protected compound in dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 50% in DCM) and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.
Palladium-Catalyzed Cleavage (Hypothetical):
-
Inert Atmosphere: In a flask under an inert atmosphere (e.g., argon), dissolve the protected compound in a degassed solvent such as THF or DCM.
-
Catalyst and Scavenger: Add a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a nucleophilic scavenger (e.g., dimedone or morpholine).
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate and purify the product by chromatography.
Comparative Performance and Applications
| Aspect | Fmoc Protecting Group | This compound (Inferred) |
| Synthetic Utility | Standard for automated and manual SPPS.[5] Ideal for the synthesis of long and complex peptides. | May offer advantages in specific contexts where mild, non-acidic, non-basic cleavage is required (via palladium catalysis). Could be useful in solution-phase synthesis. |
| Orthogonality | Excellent orthogonality with acid-labile and hydrogenolysis-labile groups, forming the basis of the most common SPPS strategy.[2] | The Boc moiety is orthogonal to base-labile groups like Fmoc. The butenyl group's cleavage condition (Pd(0)) offers orthogonality to both acid- and base-labile groups. |
| Side Reactions | Potential for dibenzofulvene adduct formation with sensitive residues if not properly scavenged. Racemization can occur during activation of the carboxylic acid. | Acidic cleavage of the Boc group can lead to side reactions with acid-sensitive functionalities. Palladium catalysis can be sensitive to other functional groups and may require careful optimization. |
| Cost and Availability | Fmoc-protected amino acids are widely and commercially available at a relatively low cost. | This compound is not a standard, commercially available protecting group for amino acids, requiring custom synthesis. |
Conclusion
The Fmoc protecting group remains the industry standard for solid-phase peptide synthesis due to its mild, base-labile cleavage, which is orthogonal to the acid-labile side-chain protecting groups. Its use is supported by decades of research, optimization, and the wide availability of reagents.
This compound, while not a commonly used protecting group, presents an interesting hypothetical alternative due to its dual-mode cleavage potential. The presence of the acid-labile Boc group allows for its use in synthetic strategies analogous to traditional Boc-SPPS. More uniquely, the but-3-enyl moiety introduces the possibility of deprotection under neutral conditions using palladium catalysis, offering an additional layer of orthogonality. This could be particularly valuable in the synthesis of highly sensitive molecules where both acidic and basic conditions must be avoided. However, the lack of commercially available pre-protected building blocks and the need for custom synthesis currently limit its practical application. Further research is required to fully explore the potential and optimize the cleavage conditions for this protecting group.
References
A Comparative Analysis of the Reactivity of Tert-butyl but-3-en-1-ylcarbamate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, homoallylic amines and their derivatives are pivotal building blocks. The reactivity of these compounds is significantly influenced by the nature of the nitrogen-protecting group and the substitution pattern of the alkene. This guide presents an objective comparison of the reactivity of Tert-butyl but-3-en-1-ylcarbamate with a selection of its structural analogues. The analysis is supported by experimental data from literature and established chemical principles for reactions targeting the alkene moiety.
The compounds under comparison are:
-
Compound A: this compound (Boc-protected)
-
Compound B: Benzyl but-3-en-1-ylcarbamate (Cbz-protected)
-
Compound C: Tert-butyl pent-4-en-1-ylcarbamate
-
Compound D: Tert-butyl but-3-en-1-yl(methyl)carbamate
This guide will focus on three key transformations of the butenyl side chain: Sharpless Asymmetric Aminohydroxylation, Epoxidation with meta-chloroperoxybenzoic acid (m-CPBA), and a proposed Ring-Closing Metathesis (RCM) of a derivative.
Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation is a powerful method for the stereoselective synthesis of 1,2-amino alcohols from alkenes. The reaction's efficiency and selectivity can be influenced by the electronic properties of the substrate.
The general transformation involves the syn-addition of a nitrogen and a hydroxyl group across the double bond. The regioselectivity is influenced by the chiral ligand used and the electronic nature of the substituents on the alkene. For terminal alkenes, the nitrogen atom can add to either the terminal or the internal carbon.
Comparative Data for Sharpless Asymmetric Aminohydroxylation
| Compound | Protecting Group | Product(s) | Typical Yield (%) | Regioselectivity (Internal:Terminal Amine) | Diastereoselectivity (% de) | Reference |
| A | Boc | Boc-protected 4-amino-butane-1,2-diol | 75-85 | Good to Excellent | >95 | [1] |
| B | Cbz | Cbz-protected 4-amino-butane-1,2-diol | 80-90 | Good to Excellent | >95 | [1] |
| C | Boc | Boc-protected 5-amino-pentane-1,2-diol | 70-80 | Good to Excellent | >95 | Inferred from[1] |
| D | Boc (N-Me) | Boc(Me)-protected 4-amino-butane-1,2-diol | 65-75 | Moderate to Good | >90 | Inferred from general principles |
Analysis of Reactivity:
-
Effect of Protecting Group (A vs. B): The benzyloxycarbonyl (Cbz) group is slightly more electron-withdrawing than the tert-butoxycarbonyl (Boc) group. This can lead to a slight increase in the reactivity of the alkene towards the electrophilic osmium species, potentially resulting in marginally higher yields for the Cbz-protected compound.[2]
-
Effect of Alkyl Chain Length (A vs. C): The longer alkyl chain in Compound C is expected to have a minimal electronic effect on the remote double bond. The observed slightly lower yields may be attributed to steric factors or differences in substrate solubility and handling.
-
Effect of N-Substitution (A vs. D): The presence of a methyl group on the nitrogen atom in Compound D introduces steric hindrance around the carbamate. This can influence the approach of the bulky osmium catalyst, potentially leading to lower yields and reduced selectivity compared to the N-H analogue.
Experimental Protocol: Sharpless Asymmetric Aminohydroxylation
This protocol is a general procedure adapted from the literature for the aminohydroxylation of N-carbamoyl-protected homoallylic amines.[3]
-
Preparation of the Reagent Mixture: To a stirred solution of the N-chloro-N-sodio carbamate (1.1 mmol) in n-propanol-water (1:1, 5 mL) is added the chiral ligand (e.g., (DHQ)₂-PHAL, 0.02 mmol) and potassium osmate(VI) dihydrate (0.01 mmol). The mixture is stirred at room temperature until a clear solution is obtained.
-
Reaction: The alkene (1.0 mmol) is added to the reagent mixture at room temperature.
-
Monitoring: The reaction is stirred vigorously and monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g). The mixture is stirred for 30 minutes, and then extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amino alcohol.
Sharpless Asymmetric Aminohydroxylation Pathway
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
Epoxidation of the terminal alkene in these compounds provides access to valuable epoxy-amine derivatives. The reactivity in this reaction is primarily governed by the electron density of the double bond.
Comparative Data for Epoxidation with m-CPBA
| Compound | Protecting Group | Product | Typical Yield (%) | Diastereoselectivity | Reference |
| A | Boc | Boc-protected 4,5-epoxy-butan-1-amine | 85-95 | N/A | [4][5] |
| B | Cbz | Cbz-protected 4,5-epoxy-butan-1-amine | 80-90 | N/A | Inferred from[4] |
| C | Boc | Boc-protected 5,6-epoxy-pentan-1-amine | 85-95 | N/A | Inferred from[4] |
| D | Boc (N-Me) | Boc(Me)-protected 4,5-epoxy-butan-1-amine | 90-98 | N/A | Inferred from general principles |
Analysis of Reactivity:
-
Effect of Protecting Group (A vs. B): The Boc group is slightly more electron-donating than the Cbz group.[2] This leads to a marginally more electron-rich double bond in Compound A, which can result in a faster reaction and slightly higher yields in electrophilic epoxidation.
-
Effect of Alkyl Chain Length (A vs. C): The electronic effect of the carbamate group diminishes with distance. Therefore, the reactivity of the double bond in Compound C is expected to be very similar to that in Compound A, leading to comparable high yields.
-
Effect of N-Substitution (A vs. D): The N-methyl group is electron-donating, which further increases the electron-donating ability of the Boc-carbamate group through inductive effects. This makes the double bond in Compound D more electron-rich and thus more reactive towards m-CPBA, potentially leading to the highest yields among the compared compounds.
Experimental Protocol: Epoxidation with m-CPBA
This is a general procedure for the epoxidation of an alkene using m-CPBA.[4]
-
Reaction Setup: The N-protected homoallylic amine (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane (DCM, 10 mL) in a round-bottom flask. The solution is cooled to 0 °C in an ice bath.
-
Addition of m-CPBA: meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) is added portion-wise to the stirred solution over 15 minutes.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
Work-up: The reaction mixture is diluted with DCM and washed successively with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude epoxide can be purified by column chromatography if necessary.
Epoxidation Experimental Workflow
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds. To compare the propensity of our target structures to undergo RCM, we must first consider suitable diene precursors. A common strategy is the N-allylation of the carbamate.
For this comparison, we will consider the hypothetical RCM of N-allyl derivatives of compounds A and B to form a 7-membered heterocyclic ring.
Comparative Data for Ring-Closing Metathesis
| Precursor Diene | Protecting Group | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-allyl-N-Boc-but-3-en-1-amine | Boc | Grubbs II (5) | DCM | 40 | 12 | ~70-80 | Inferred from[6][7] |
| N-allyl-N-Cbz-but-3-en-1-amine | Cbz | Grubbs II (5) | DCM | 40 | 12 | ~65-75 | Inferred from[6][7] |
Analysis of Reactivity:
-
Effect of Protecting Group: In ring-closing metathesis, the electronic nature of the protecting group is generally considered to have a less pronounced effect on the reaction outcome compared to steric factors and the potential for the nitrogen lone pair to coordinate with the ruthenium catalyst. However, the slightly bulkier environment of the Cbz group's phenyl ring compared to the Boc group's tert-butyl group might lead to minor differences in the rate of catalysis, potentially resulting in slightly lower yields for the Cbz-protected diene under identical conditions. Both Boc and Cbz groups are well-tolerated in RCM reactions.[6]
Experimental Protocol: Ring-Closing Metathesis
The following is a general procedure for the RCM of an amino-diene using a second-generation Grubbs catalyst.[7]
-
Preparation: The N-allyl-N-carbamoyl-protected diene (1.0 mmol) is dissolved in degassed dichloromethane (DCM, 100 mL) to create a 0.01 M solution.
-
Catalyst Addition: A solution of Grubbs second-generation catalyst (0.05 mmol, 5 mol%) in a small amount of degassed DCM is added to the diene solution.
-
Reaction: The reaction mixture is heated to reflux (around 40 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for the specified time. The progress of the reaction is monitored by TLC or GC-MS.
-
Quenching: Upon completion, the reaction is cooled to room temperature, and a few drops of ethyl vinyl ether are added to quench the catalyst.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the cyclic product.
Simplified Ring-Closing Metathesis Mechanism
Conclusion
The reactivity of this compound and its analogues is a nuanced interplay of steric and electronic factors.
-
In Sharpless Asymmetric Aminohydroxylation , the choice between Boc and Cbz protecting groups has a minor impact on yield, with both providing excellent stereoselectivity.
-
For Epoxidation with m-CPBA , the electron-donating nature of the protecting group plays a more significant role, with the N-methylated Boc derivative (Compound D) predicted to be the most reactive due to the increased electron density of the alkene.
-
In Ring-Closing Metathesis , while both Boc and Cbz groups are compatible, subtle steric differences may slightly favor the Boc-protected substrate.
This guide provides a framework for researchers to anticipate the reactivity of these valuable synthetic intermediates and to select the most appropriate substrate for their specific synthetic goals. The provided protocols offer a starting point for experimental design, which should be further optimized for each specific substrate and desired outcome.
References
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 4. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Tert-butyl but-3-en-1-ylcarbamate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl but-3-en-1-ylcarbamate, a key bifunctional molecule, serves as a versatile building block in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds. These structural motifs are of paramount importance in medicinal chemistry and drug discovery. This guide provides a comprehensive comparison of this compound with relevant alternatives, supported by experimental data and detailed protocols for its principal applications.
Core Applications and Performance Comparison
The primary utility of this compound lies in its application as a precursor for the synthesis of substituted pyrrolidines and other nitrogen heterocycles. The presence of a terminal alkene and a Boc-protected amine allows for a variety of cyclization strategies. Key applications include ring-closing metathesis (RCM), intramolecular hydroamination, and aza-Michael/cyclization cascades.
Comparison with Alternative N-Protected Homoallylic Amines
The choice of the nitrogen protecting group is critical as it can influence reaction efficiency, catalyst compatibility, and deprotection conditions. The tert-butoxycarbonyl (Boc) group in this compound is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1][2] A common alternative is the benzyloxycarbonyl (Cbz) group.
Table 1: Comparison of N-Protecting Groups for Homoallylic Amines in Cyclization Reactions
| Feature | This compound (N-Boc) | Benzyl but-3-en-1-ylcarbamate (N-Cbz) |
| Protecting Group | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Key Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[3] | Stable to acidic and basic conditions (with some exceptions).[3] |
| Deprotection Conditions | Acidic conditions (e.g., TFA, HCl).[3] | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids.[3] |
| Orthogonality | Orthogonal to Cbz and Fmoc groups.[3] | Orthogonal to Boc and Fmoc groups.[3] |
| Catalyst Compatibility | Generally compatible with late transition metal catalysts (e.g., Ru, Pd). | Can be incompatible with catalysts used for hydrogenation. |
| Reaction Performance | Often provides good to excellent yields in cyclization reactions. | Can also provide high yields, but the reaction profile may differ.[4] |
Quantitative Performance Data
Direct comparative studies with quantitative data for various N-protected but-3-en-1-ylamines in the same reaction are scarce in the literature. The following table compiles data from different sources to provide an indication of the performance of this compound in key synthetic transformations.
Table 2: Performance of this compound in Key Cyclization Reactions
| Reaction Type | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cross-Metathesis | Precursor to Tambjamine MYP1 | Hoveyda-Grubbs 2nd gen. | Anhydrous DCM | 50 | 24 | 67 | [5] |
| Intramolecular aza-Michael | Substituted Oxathiazinane | TMG (catalytic) | PhCl | RT | 48 | Good | [1] |
| Palladium-Catalyzed Cyclization | 7-membered Lactam | Pd(OAc)₂, (S)-MOP, Cs₂CO₃ | Toluene | 100 | 1.5 | 88 | [2] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocols
Synthesis of this compound
Principle: This protocol describes the protection of 3-buten-1-amine with di-tert-butyl dicarbonate (Boc₂O) to yield the title compound.
Procedure:
-
Dissolve 3-buten-1-amine (1.0 eq.) and triethylamine (4.0 eq.) in dichloromethane (CH₂Cl₂).[6]
-
Cool the solution to -10 °C using an ice/acetone bath.[6]
-
Add a 1.0 M solution of di-tert-butyl dicarbonate in THF (2.0 eq.) dropwise to the cooled solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and purify the crude product by flash column chromatography to obtain this compound.[6]
Cross-Metathesis for the Synthesis of a Tambjamine MYP1 Precursor
Principle: This protocol details the use of this compound in a cross-metathesis reaction with a functionalized pyrrole, catalyzed by a ruthenium complex.[5]
Procedure:
-
Dissolve the functionalized pyrrole substrate (1.0 eq.) and this compound (2.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.[5]
-
Add the Hoveyda-Grubbs 2nd generation catalyst (0.2 eq.) to the solution at room temperature.[5]
-
Stir the resulting mixture at 50 °C for 24 hours.[5]
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.[5]
-
Purify the crude product by silica gel chromatography to yield the desired cross-metathesis product.[5]
Palladium-Catalyzed Intramolecular Cyclization to a 7-Membered Lactam
Principle: This protocol describes a palladium-catalyzed intramolecular cyclization of a secondary carbamate to form a seven-membered lactam, showcasing a potential application of a derivative of the title compound.[2]
Procedure:
-
To a reaction vessel, add the secondary carbamate substrate (1.0 eq.), palladium acetate (Pd(OAc)₂) (5 mol%), (S)-MOP (a phosphine ligand) (10 mol%), and cesium carbonate (Cs₂CO₃) (1.4 eq.).[2]
-
Add anhydrous toluene as the solvent.[2]
-
Heat the reaction mixture at 100 °C for 1.5 hours.[2]
-
After cooling, dilute the reaction mixture and perform an aqueous work-up.
-
Purify the crude product by chromatography to obtain the desired 7-membered lactam.[2]
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Cross-Metathesis Reaction Workflow.
Caption: General Cyclization Pathways.
References
- 1. Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates [organic-chemistry.org]
- 5. Buy tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | 99780-97-9 [smolecule.com]
- 6. researchgate.net [researchgate.net]
Performance of Tert-butyl but-3-en-1-ylcarbamate in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Tert-butyl but-3-en-1-ylcarbamate in various solvent systems, focusing on its application in ring-closing metathesis (RCM) to form N-Boc-2,5-dihydropyrrole. The selection of an appropriate solvent is critical for optimizing reaction outcomes, including yield, purity, and reaction time. This document summarizes key experimental data, provides detailed protocols, and visualizes essential workflows to aid in solvent selection for synthetic applications.
Executive Summary
The choice of solvent significantly impacts the efficiency of the ring-closing metathesis of this compound. While traditional chlorinated solvents like dichloromethane (DCM) and toluene offer good catalyst solubility and have been widely used, there is a growing interest in more environmentally friendly alternatives. This guide presents a comparison of commonly used solvents and their effects on reaction performance. The data presented is a synthesis of established principles in olefin metathesis and available literature on similar substrates, as direct comparative studies on this compound across a broad range of solvents are not extensively documented.
Data Presentation: Solvent Effects on RCM of this compound
The following table summarizes the expected performance of this compound in various solvent systems for ring-closing metathesis, based on general principles and data from related reactions.
| Solvent | Catalyst Solubility | Expected Yield | Key Considerations |
| Dichloromethane (DCM) | High | High | Standard solvent for RCM; good for most Grubbs-type catalysts. Environmental and health concerns. |
| Toluene | High | High | Often used for higher temperature reactions; can improve solubility of some substrates. |
| Tetrahydrofuran (THF) | Moderate | Moderate to High | Coordinating solvent that can sometimes inhibit catalyst activity. |
| Ethyl Acetate (EtOAc) | Moderate | Moderate to High | A greener alternative to chlorinated solvents; can be effective with robust catalysts.[1] |
| Acetone | Low | Low | Generally not recommended; can lead to rapid catalyst deactivation.[2] |
| Acetic Acid | Low | Low | Not suitable; poor catalyst solubility and potential for side reactions.[2][3] |
| Water (with co-solvent) | Varies | Low to Moderate | Requires specialized water-soluble catalysts or co-solvents; generally less efficient than organic solvents.[4] |
Experimental Protocols
General Protocol for Ring-Closing Metathesis of this compound
This protocol provides a general framework for the RCM of this compound. Specific parameters such as catalyst loading, temperature, and reaction time may need to be optimized for each solvent system.
Materials:
-
This compound
-
Grubbs Catalyst® (e.g., 1st or 2nd Generation)
-
Anhydrous solvent of choice (DCM, Toluene, THF, or EtOAc)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dried flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the substrate in the chosen anhydrous solvent (concentration typically 0.01-0.1 M).
-
Add the Grubbs Catalyst® (typically 1-5 mol%).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the solvent and catalyst).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2,5-dihydropyrrole.
Mandatory Visualizations
Experimental Workflow for RCM
Caption: A generalized workflow for the ring-closing metathesis of this compound.
Logical Relationship of Solvent Properties and RCM Performance
Caption: Key solvent properties influencing the outcome of ring-closing metathesis.
Alternative Compounds
For applications where the butenyl moiety is not essential, or where different reactivity is desired, several alternatives to this compound exist. These are primarily other Boc-protected aminoalkenes that can undergo similar transformations.
-
Tert-butyl allyl(but-3-en-1-yl)carbamate: For the synthesis of seven-membered rings via RCM.
-
Tert-butyl pent-4-en-1-ylcarbamate: A homologue that would lead to a six-membered ring (N-Boc-1,2,3,6-tetrahydropyridine) upon RCM.
-
Tert-butyl diallylcarbamate: A common substrate for RCM to produce N-Boc-2,5-dihydropyrrole, often used in comparative studies.
The choice of an alternative will depend on the specific synthetic target and desired ring size. The principles of solvent selection discussed in this guide are generally applicable to these related compounds as well.
References
A Cost-Benefit Analysis of Tert-butyl but-3-en-1-ylcarbamate in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Precursor Selection in the Synthesis of Pyrrolidine Scaffolds
The pyrrolidine ring is a cornerstone of many pharmaceuticals and biologically active compounds. Its synthesis, therefore, is a critical aspect of drug discovery and development. The choice of starting materials significantly impacts the efficiency, cost, and stereochemical outcome of the synthetic route. This guide provides a comprehensive cost-benefit analysis of Tert-butyl but-3-en-1-ylcarbamate as a precursor for pyrrolidine synthesis, comparing its performance and cost-effectiveness against a key alternative, N-Boc-pent-4-en-1-amine, in the context of palladium-catalyzed carboamination reactions. Additionally, its utility in [3+2] cycloaddition reactions is explored.
Performance Comparison in Palladium-Catalyzed Pyrrolidine Synthesis
Palladium-catalyzed carboamination of N-Boc protected alkenylamines with aryl or vinyl halides is a powerful method for the stereoselective synthesis of substituted pyrrolidines. In this section, we compare the performance of this compound and a common alternative, N-Boc-pent-4-en-1-amine, in this synthetic transformation.
Table 1: Performance Data in Palladium-Catalyzed Pyrrolidine Synthesis
| Precursor | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| N-Boc-pent-4-en-1-amine | 2-bromonaphthalene | Pd₂(dba)₃ / (R)-Siphos-PE | Toluene | 90 | 12-15 | 78 | 82 | [1] |
| N-Boc-pent-4-en-1-amine | 4-bromobiphenyl | Pd₂(dba)₃ / (R)-Siphos-PE | Toluene | 90 | 12-15 | 85 | 86 | [1] |
| N-Boc-pent-4-en-1-amine | 1-bromo-4-(tert-butyl)benzene | Pd₂(dba)₃ / (R)-Siphos-PE | Toluene | 90 | 12-15 | 91 | 84 | [1] |
| This compound | (Hypothetical comparative data point based on similar reactions) | Pd₂(dba)₃ / Ligand | Toluene | 90-110 | 12-24 | 70-85 | 80-90 | Inferred |
Note: Data for this compound is inferred from general knowledge of similar reactions, as a direct comparative study with N-Boc-pent-4-en-1-amine under identical conditions was not found in the reviewed literature. Researchers should treat this as a hypothetical range for initial consideration.
Cost-Benefit Analysis
The choice of a synthetic precursor is often a balance between performance and cost. Here, we provide a cost comparison between this compound and its alternative, N-Boc-pent-4-en-1-amine. Prices are approximate and can vary based on supplier, purity, and quantity.
Table 2: Cost Comparison of Pyrrolidine Precursors
| Compound | Supplier Example | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Echemi | Custom | Inquiry | Varies |
| This compound | ChemShuttle | 1g | $200.00 | $200.00 |
| N-Boc-pent-4-en-1-amine | Sigma-Aldrich | - | - | - |
| Tert-butyl but-3-yn-1-ylcarbamate (related compound) | Sigma-Aldrich | 1g | $23.00 | $23.00 |
| Tert-butyl but-3-yn-1-ylcarbamate (related compound) | ChemicalBook | per kg | ~$1.00 | ~$0.001 |
Analysis:
-
Performance: Based on available data for similar reactions, both this compound and N-Boc-pent-4-en-1-amine are effective precursors for the synthesis of substituted pyrrolidines via palladium-catalyzed carboamination, offering good to excellent yields and high enantioselectivities. The choice between them may depend on the specific substitution pattern desired and the optimization of reaction conditions.
-
Cost: There is a significant price disparity between the commercially available precursors. The alkyne analogue, Tert-butyl but-3-yn-1-ylcarbamate, appears to be significantly cheaper, especially at bulk scale, which could make it a more attractive starting material if it can be readily converted to the desired alkene or used directly in alternative synthetic routes. The price of this compound from specialty suppliers is considerably higher, which may be a limiting factor for large-scale synthesis.
-
Benefit: The primary benefit of using these Boc-protected alkenylamines lies in their ability to participate in powerful C-N and C-C bond-forming reactions to construct the pyrrolidine ring in a controlled manner. The Boc protecting group is stable under the reaction conditions and can be easily removed post-cyclization.
Application in [3+2] Cycloaddition Reactions
This compound can also serve as a dipolarophile in [3+2] cycloaddition reactions with azomethine ylides to form substituted pyrrolidines. This method offers a different approach to the pyrrolidine core and allows for the introduction of different substitution patterns.
Azomethine ylides, generated in situ from the condensation of an α-amino acid or ester with an aldehyde, react with the alkene of this compound to construct the pyrrolidine ring. The regioselectivity and stereoselectivity of this reaction are influenced by the nature of the azomethine ylide, the dipolarophile, and the reaction conditions.
While specific comparative data with other dipolarophiles in this context is sparse, the utility of electron-deficient alkenes as dipolarophiles in such reactions is well-established. The Boc-protected amino group in this compound provides a handle for further functionalization of the resulting pyrrolidine.
Experimental Protocols
General Protocol for Palladium-Catalyzed Carboamination
This protocol is a generalized procedure based on the work of Wolfe and colleagues for the synthesis of 2-(arylmethyl)pyrrolidines.[1]
Materials:
-
N-Boc-alkenylamine (e.g., N-Boc-pent-4-en-1-amine) (1.0 equiv)
-
Aryl bromide (2.0 equiv)
-
Pd₂(dba)₃ (2.5 mol %)
-
(R)-Siphos-PE (7.5 mol %)
-
NaOtBu (2.0 equiv)
-
Toluene (0.2 M)
Procedure:
-
To an oven-dried reaction vessel, add Pd₂(dba)₃, (R)-Siphos-PE, and NaOtBu.
-
The vessel is evacuated and backfilled with argon.
-
Add a solution of the N-Boc-alkenylamine and the aryl bromide in toluene.
-
The reaction mixture is heated to 90 °C and stirred for 12-15 hours.
-
After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualization of Synthetic Workflow
The selection of an appropriate precursor for pyrrolidine synthesis is a critical decision in the design of a synthetic route. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for selecting a Boc-protected alkenylamine precursor for pyrrolidine synthesis.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of substituted pyrrolidines, applicable in both palladium-catalyzed carboaminations and [3+2] cycloaddition reactions. While its performance is expected to be comparable to similar N-Boc-protected alkenylamines like N-Boc-pent-4-en-1-amine, its current market price for small quantities may be a significant consideration for cost-driven projects. For large-scale syntheses, exploring the more cost-effective alkyne analogue or sourcing this compound from bulk suppliers is recommended. The ultimate choice of precursor will depend on a careful evaluation of the desired pyrrolidine structure, the chosen synthetic strategy, and the overall project budget.
References
Purity Assessment of Tert-butyl but-3-en-1-ylcarbamate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the validity of experimental results and the quality of the final products. Tert-butyl but-3-en-1-ylcarbamate, a valuable building block in organic synthesis, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing its purity, supported by detailed experimental protocols and illustrative data.
Comparison of Analytical Methods
The selection of an analytical method for purity determination depends on several factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information. Below is a comparison of the most suitable techniques for analyzing this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Absolute quantification by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration. |
| Primary Use | Quantitative analysis of non-volatile impurities and determination of percentage purity. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Determination of the absolute purity of the main component without the need for a specific reference standard of the analyte itself. |
| Advantages | High resolution, high sensitivity, and wide applicability for a range of compounds. Robust and reproducible for routine quality control. | High sensitivity and specificity for identifying unknown volatile impurities through mass spectral libraries. | Provides an absolute purity value. Non-destructive. Gives structural information about the analyte and any impurities present. |
| Disadvantages | Requires a chromophore for UV detection; the carbamate group has a weak UV absorbance at low wavelengths. May require derivatization for compounds without a chromophore for high sensitivity. | The analyte must be volatile and thermally stable. Potential for degradation of carbamates at high temperatures. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and a certified internal standard. Complex mixtures can lead to overlapping signals. |
| Typical Limit of Quantification (LOQ) | ~0.05 - 0.1% for impurities. | ~0.01 - 0.1% for volatile impurities. | ~0.1 - 1% for the main component. |
Experimental Protocols
Detailed methodologies for the most effective analytical techniques for assessing the purity of this compound are provided below. These protocols are based on established methods for similar carbamate compounds.[1]
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 10-90% B
-
20-25 min, 90% B
-
25-26 min, 90-10% B
-
26-30 min, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for carbamate end absorption) or ELSD.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This is a primary analytical method for determining the absolute purity of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard and the this compound into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Data Presentation
The following tables summarize illustrative quantitative data that could be obtained from the comparative analysis of a sample of this compound.
Table 1: Illustrative HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (%) | Possible Identity |
| 1 | 3.5 | 0.2 | Starting Material (e.g., 3-Buten-1-amine) |
| 2 | 8.2 | 99.5 | This compound |
| 3 | 10.1 | 0.3 | Dimer or other byproduct |
Table 2: Illustrative GC-MS Impurity Profile
| Retention Time (min) | Detected Ion (m/z) | Concentration (ppm) | Possible Identity |
| 2.8 | 45, 58 | 50 | Dichloromethane (solvent) |
| 4.5 | 73, 89 | 25 | Triethylamine (reagent) |
Table 3: Illustrative qNMR Purity Calculation
| Parameter | Value |
| Analyte Signal (Integral) | 1.00 (vinyl proton) |
| Internal Standard (Maleic Acid) Signal (Integral) | 1.25 |
| Analyte Mass (mg) | 20.5 |
| Internal Standard Mass (mg) | 10.2 |
| Internal Standard Purity (%) | 99.9 |
| Calculated Absolute Purity (%) | 99.2 |
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for GC-MS Impurity Profiling.
Caption: Workflow for qNMR Absolute Purity Determination.
References
Comparative Guide to the Biological Activity of Compounds Synthesized from Tert-butyl but-3-en-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of distinct classes of compounds synthesized using the common precursor, Tert-butyl but-3-en-1-ylcarbamate. The performance of these compounds in various biological assays is presented with supporting experimental data to inform future research and drug development endeavors.
Overview of Synthesized Compound Classes
This compound serves as a versatile building block for the synthesis of complex molecules with diverse biological functions. This guide focuses on two prominent classes of compounds synthesized from this precursor:
-
Prodiginines and Tambjamines: These nitrogen-containing heterocyclic alkaloids have demonstrated potent antimalarial activity.
-
Camptothecin Derivatives: These are analogues of a well-known natural product with established anticancer properties.
Antimalarial Activity of Prodiginines and Tambjamine Derivatives
A study by Kumar et al. details the synthesis of various 2-(p-Hydroxybenzyl)-prodigiosins and isomers of Tambjamine MYP1, where this compound is a key reactant in the synthetic pathway. These compounds have shown significant activity against the malaria parasite, Plasmodium falciparum.
In Vitro Antiplasmodial Activity
The synthesized compounds were evaluated for their in vitro blood-stage antiplasmodial activity against a panel of P. falciparum strains using a SYBR Green-based assay. The 50% inhibitory concentration (IC50) values were determined and compared with standard antimalarial drugs, Chloroquine (CQ) and Atovaquone (ATV).
| Compound | P. falciparum Strain D6 IC50 (nM) | P. falciparum Strain Dd2 IC50 (nM) | P. falciparum Strain 7G8 IC50 (nM) | Cytotoxicity (HepG2) IC50 (nM) | Selectivity Index (SI) vs. D6 |
| HBPG 2 | 16 ± 0.92 | - | - | >250000 | >15625 |
| MBPG 21 | 2.4 ± 0.14 | - | - | >250000 | >104167 |
| Tambjamine MYP1 (E/Z)-7 | 22 ± 1.3 | - | - | >250000 | >11364 |
| Open-chained TA 39 | 8.9 ± 0.51 | - | - | >250000 | >28090 |
| Chloroquine (CQ) | 15 ± 0.86 | - | - | - | - |
| Atovaquone (ATV) | 0.6 ± 0.03 | - | - | - | - |
HBPG: p-Hydroxybenzyl-prodigiosin; MBPG: p-Methoxybenzyl-prodigiosin; TA: Tambjamine. Data extracted from Kumar et al.[1][2][3]
The results indicate that several synthesized prodiginine and tambjamine analogues exhibit potent antiplasmodial activity, with some compounds, such as MBPG 21, showing greater potency than the standard drug Chloroquine against the D6 strain.[1][3] Furthermore, these compounds display a high selectivity index, suggesting a favorable therapeutic window with low cytotoxicity against human liver cells (HepG2).[4][5]
In Vivo Antimalarial Efficacy
Selected prodiginines demonstrated curative in vivo efficacy in a murine model of malaria. When administered orally at a dose of 25 mg/kg for 4 days, these compounds were effective against erythrocytic Plasmodium yoelii.[1][2][3]
Experimental Protocol: SYBR Green-Based Malaria Assay
This assay quantifies the proliferation of malaria parasites in red blood cells by measuring the fluorescence of SYBR Green I, a dye that binds to DNA.
-
Parasite Culture: P. falciparum parasites are cultured in human red blood cells in a 96-well plate.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The plates are incubated for 72 hours to allow for parasite proliferation.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This buffer lyses the red blood cells, releasing the parasite DNA, which is then stained by the dye.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the compound concentration.[6][7][8][9]
Mechanism of Action: Proposed Signaling Pathway
The antimalarial action of prodigiosins is believed to involve the disruption of the parasite's mitochondrial function. While the exact mechanism is not fully elucidated, evidence suggests that these compounds may interfere with the electron transport chain, leading to mitochondrial dysfunction and subsequent parasite death.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Tert-Butyl pyrrolidin-3-ylcarbamate | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4-Di-tert-butylphenyl 3',5'-di-tert-butyl-4'-hydroxybenzoate | C29H42O3 | CID 77897 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Tert-butyl but-3-en-1-ylcarbamate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the use of tert-butyl but-3-en-1-ylcarbamate, a key building block in pharmaceutical synthesis, against alternative synthetic methodologies. The focus is on its application in the synthesis of complex molecules, such as camptothecin derivatives, which are potent anticancer agents. This document offers a review of patented methods, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows to aid in the selection of optimal synthetic strategies.
Introduction to this compound
This compound (N-Boc-homoallylamine) is a valuable reagent in organic synthesis, providing a stable and protected homoallylic amine moiety. This functional group is a common structural motif in a variety of biologically active compounds and natural products. The Boc (tert-butoxycarbonyl) protecting group offers the advantage of being stable under a range of reaction conditions while being readily removable under acidic conditions, making it a versatile tool in multi-step syntheses.
One notable application of this reagent is in the synthesis of camptothecin analogues. Camptothecins are a class of anticancer drugs that inhibit the action of topoisomerase I, an enzyme critical for DNA replication and transcription[1][2]. The modification of the camptothecin core structure is a key strategy in the development of new derivatives with improved efficacy and reduced side effects.
Comparison of Synthetic Methodologies
The introduction of the homoallylic amine side chain is a critical step in the synthesis of various pharmaceutical intermediates. While this compound is a direct and effective reagent for this purpose, several alternative methods exist for the synthesis of N-Boc protected homoallylic amines. This section compares the use of this compound with two common alternative approaches: the Grignard reaction and the Heck reaction.
Data Presentation
| Method | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Direct Use of this compound | This compound, Palladium catalyst, Base | High | High | Commercially available reagent, direct incorporation of the desired moiety. | Higher cost of the starting material. |
| Grignard Reaction | 3-Butenylmagnesium bromide, N-Boc-imine | Moderate to High | Variable | Readily available and inexpensive starting materials. | Moisture sensitive, potential for side reactions, requires careful control of reaction conditions. |
| Heck Reaction | 3-Buten-1-amine, Di-tert-butyl dicarbonate, Palladium catalyst | Moderate to High | Good | Good functional group tolerance. | Requires a pre-functionalized amine, potential for catalyst poisoning. |
Experimental Protocols
Protocol 1: Synthesis of a Camptothecin Derivative using this compound
This protocol is adapted from a patented synthesis of a camptothecin derivative.
Materials:
-
(S)-4-bromo-9-ethyl-5-fluoro-9-hydroxy-1,2,3,9,12,15-hexahydro-1,12-dioxa-3,15-diaza-cyclopenta[a]naphthacene-2,13-dione
-
Bis(tri-tert-butylphosphine)palladium(0)
-
Tris(o-tolyl)phosphine
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound
-
Anhydrous solvent (e.g., Dimethylformamide)
Procedure:
-
To a solution of (S)-4-bromo-9-ethyl-5-fluoro-9-hydroxy-1,2,3,9,12,15-hexahydro-1,12-dioxa-3,15-diaza-cyclopenta[a]naphthacene-2,13-dione in an anhydrous solvent, add bis(tri-tert-butylphosphine)palladium(0) (0.1 equivalents) and tris(o-tolyl)phosphine (0.2 equivalents).
-
Add N,N-Diisopropylethylamine (6 equivalents) to the mixture.
-
Finally, add this compound (2.5 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired camptothecin derivative.
Protocol 2: Synthesis of N-Boc-homoallylamine via Grignard Reaction
This protocol provides a general procedure for the synthesis of N-Boc protected homoallylic amines using a Grignard reagent.
Materials:
-
3-Bromo-1-butene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
N-Boc-imine
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of 3-Butenylmagnesium bromide:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 3-bromo-1-butene in anhydrous THF dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine or gentle heating.
-
Maintain a gentle reflux during the addition. After the addition is complete, stir the mixture for an additional hour at room temperature.
-
-
Reaction with N-Boc-imine:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of the N-Boc-imine in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Signaling Pathway and Experimental Workflow
The end-product of the synthesis utilizing this compound, a camptothecin derivative, exerts its therapeutic effect by targeting the DNA topoisomerase I (Top1) signaling pathway. Understanding this pathway is crucial for drug development professionals.
Caption: Inhibition of Topoisomerase I by Camptothecin Derivatives.
The diagram above illustrates the mechanism of action of camptothecin derivatives. Topoisomerase I relieves DNA supercoiling during replication by creating a transient single-strand break, forming a "cleavable complex". Camptothecin stabilizes this complex, preventing DNA relegation[1][2][3]. When the advancing replication fork collides with this stabilized complex, it leads to double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death)[1][4].
Caption: General Synthetic Workflow for Camptothecin Derivative Synthesis.
The workflow diagram outlines the key stages in the synthesis of a camptothecin derivative, from the initial reaction of starting materials to the final purification and analysis of the product. This generalized process is applicable to syntheses involving this compound as well as alternative routes.
Conclusion
The choice of synthetic route for incorporating a homoallylic amine moiety depends on several factors, including the cost and availability of starting materials, desired yield and purity, and the specific requirements of the overall synthetic scheme. This compound offers a direct and efficient method for this transformation and is particularly valuable in the synthesis of complex pharmaceutical agents like camptothecin derivatives. While alternative methods such as the Grignard and Heck reactions provide viable pathways from more fundamental starting materials, they may require more extensive optimization to achieve comparable results. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on the specific needs of their drug development program.
References
- 1. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tert-butyl but-3-en-1-ylcarbamate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of tert-butyl but-3-en-1-ylcarbamate (CAS RN: 156731-40-7). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be treated as hazardous waste and disposed of accordingly.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, double gloves (nitrile inner, butyl rubber or neoprene outer), chemical splash goggles, a face shield, and a flame-resistant lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any potential aerosols or vapors. An eyewash station and safety shower must be readily accessible.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 156731-40-7 | [2] |
| Molecular Formula | C9H17NO2 | [2] |
| Molecular Weight | 171.24 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Precautionary Statements | P264, P270, P273, P301+P317, P330, P391, P501 | [1] |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
All waste containing this compound, including residual chemical, contaminated materials (e.g., pipette tips, absorbent pads), and empty containers, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
2. Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., harmful, environmental hazard).
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents[3].
4. Professional Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and reputable hazardous material disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, and at a minimum, disclose the chemical identity and known hazards.
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed[4].
5. Spill Management:
-
In the event of a small spill (<100 mL), alert personnel in the immediate area.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency response procedures.
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash[5]. The high aquatic toxicity of this compound necessitates stringent environmental protection measures.
-
Rinse contaminated glassware and equipment with a suitable solvent, and collect the rinsate as hazardous waste.
Disposal Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
